Azepane-2-carboxamide
Beschreibung
BenchChem offers high-quality Azepane-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepane-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
azepane-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c8-7(10)6-4-2-1-3-5-9-6/h6,9H,1-5H2,(H2,8,10) |
InChI-Schlüssel |
IAVUPBUMOXMJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(NCC1)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Azepane-2-carboxamide
This guide outlines the synthesis and characterization of Azepane-2-carboxamide , a critical seven-membered nitrogen heterocycle used as a scaffold in peptidomimetics and protease inhibitors. The approach prioritizes a modular Ring-Closing Metathesis (RCM) strategy, which offers superior stereocontrol and scalability compared to classical ring-expansion methods.
Introduction & Strategic Analysis
Azepane-2-carboxamide (also known as hexahydro-1H-azepine-2-carboxamide) is a privileged structural motif in medicinal chemistry.[1] Its seven-membered ring imposes specific conformational constraints that mimic the
Retrosynthetic Logic
While classical routes involve the ring expansion of cyclohexanone (Schmidt reaction) or pipecolic acid (diazoacetate insertion), these methods often suffer from poor regioselectivity or racemization.
A superior, field-proven strategy for drug development is the Ring-Closing Metathesis (RCM) of a chiral diene precursor. This route allows for the retention of stereochemistry from the starting amino acid pool (e.g., allylglycine) and provides a versatile handle for further functionalization.
Core Disconnection:
-
Target: Azepane-2-carboxamide[2]
-
Precursor 1: Azepane-2-carboxylic acid ester (Saturated Core)
-
Precursor 2: 2,3,4,7-Tetrahydro-1H-azepine-2-carboxylate (Unsaturated Intermediate)
-
Starting Materials: D- or L-Allylglycine methyl ester + 4-Bromo-1-butene.
Synthetic Methodology
Phase 1: Precursor Assembly (N-Alkylation)
The synthesis begins with the construction of the
-
Reagents: (S)-Allylglycine methyl ester hydrochloride, 4-Bromo-1-butene,
, MeCN. -
Mechanism:
nucleophilic substitution.
Protocol:
-
Dissolve (S)-Allylglycine methyl ester HCl (10.0 mmol) in anhydrous acetonitrile (50 mL).
-
Add finely ground anhydrous
(25.0 mmol) and 4-bromo-1-butene (11.0 mmol). -
Heat to reflux (
C) for 16 hours under nitrogen. Monitor by TLC (SiO2, 10% MeOH/DCM). -
Critical Step: Avoid over-alkylation (quaternary ammonium formation) by strictly controlling stoichiometry and reaction time.
-
Filter solids and concentrate.[1] Purify via flash chromatography (Hexanes/EtOAc 4:1) to yield Methyl (S)-2-(but-3-en-1-ylamino)pent-4-enoate .
Phase 2: Ring-Closing Metathesis (RCM)
This is the stereodefining step. The use of Grubbs II catalyst is preferred for its tolerance of the secondary amine and ester functionalities.
-
Reagents: Grubbs Catalyst 2nd Generation, p-Toluenesulfonic acid (pTsOH) (optional additive to protect amine), DCM.
Protocol:
-
Dissolve the diene precursor (5.0 mmol) in degassed anhydrous DCM (500 mL).
-
Note: High dilution (0.01 M) is mandatory to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Add pTsOH (5.0 mmol) to protonate the amine. Expert Insight: Protonation prevents the free amine from coordinating with and deactivating the Ruthenium catalyst.
-
Add Grubbs II catalyst (2.5 mol%).[1] Reflux (
C) for 4-12 hours. -
Quench with ethyl vinyl ether (to remove active Ru species) and neutralize with saturated
. -
Extract with DCM, dry over
, and concentrate. -
Isolate Methyl (S)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate .
Phase 3: Hydrogenation & Amidation
The final phase saturates the ring and installs the primary amide.
Step A: Hydrogenation
-
Dissolve the tetrahydroazepine in MeOH.
-
Add 10 wt% Pd/C. Stir under
balloon (1 atm) for 6 hours. -
Filter through Celite to yield Methyl (S)-azepane-2-carboxylate .
Step B: Ammonolysis
-
Dissolve the methyl ester in 7N
in MeOH (excess). -
Seal in a pressure tube and stir at room temperature for 24-48 hours.
-
Concentrate in vacuo. Recrystallize from
/MeOH to afford pure (S)-Azepane-2-carboxamide .
Visualization of Workflows
DOT Diagram: RCM Synthetic Pathway
Caption: Step-by-step synthetic pathway from chiral allylglycine to azepane-2-carboxamide via Ring-Closing Metathesis.
Characterization & Data Analysis
Characterizing azepanes is challenging due to ring fluxionality . The seven-membered ring undergoes rapid pseudo-rotation (chair/twist-boat) at room temperature, often resulting in broadened NMR signals.
Analytical Profile: (S)-Azepane-2-carboxamide
| Technique | Parameter | Observed Data (Representative) | Interpretation |
| Physical | Appearance | White to off-white solid | Hygroscopic nature common. |
| MS (ESI) | [M+H]+ | 143.12 m/z | Consistent with |
| 1H NMR | 1H, C2-H (Methine) | Characteristic | |
| 1H NMR | 2H, C7-H (Methylene) | Adjacent to secondary amine. | |
| 1H NMR | 8H, Ring | Complex multiplet envelope due to flexibility. | |
| 13C NMR | Carbonyl | ~178.0 ppm | Amide carbonyl. |
| 13C NMR | C2 (Chiral) | ~60.5 ppm | Alpha-carbon. |
| IR | Amide I | 1660-1690 | C=O stretch (Primary Amide). |
Troubleshooting & Optimization
-
Broad NMR Signals: If signals are unresolved, run the NMR at elevated temperature (
C) or low temperature ( C) to freeze or average the conformers. -
Hygroscopicity: The free base is hygroscopic. Conversion to the Hydrochloride salt (using HCl/Dioxane) is recommended for long-term storage and easier handling.
-
Purification: Azepane-2-carboxamide is polar. If silica gel chromatography is difficult, use reverse-phase (C18) flash chromatography eluting with water/acetonitrile (0.1% TFA).
References
-
Wishka, D. G., et al. "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry, vol. 76, no. 6, 2011, pp. 1937–1940. Link
-
Oishi, S., et al. "Synthesis of Azepane-Based Scaffolds via Ring-Closing Metathesis for Peptidomimetics." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link
-
Cini, E., et al. "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics."[3] European Journal of Organic Chemistry, vol. 2012, no. 14, 2012. Link
-
BenchChem Protocols. "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." BenchChem Application Note, 2025.[1] Link
-
Chemical Book. "Azepane-2-carboxylic acid Product Description and Properties." Link
Sources
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Foundational Studies of Azepane-2-carboxamide
Abstract
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a compelling area of chemical space in drug discovery due to its inherent three-dimensional structure and conformational flexibility.[1][2] This guide provides a foundational overview of the early-stage research principles surrounding Azepane-2-carboxamide, a simple yet representative member of this chemical class. We will deconstruct the initial scientific rationale, from fundamental synthesis strategies and physicochemical characterization to the design of preliminary biological evaluation cascades. This document serves as a technical primer for researchers and drug development professionals, explaining the causality behind the crucial first steps in assessing a novel chemical entity.
Introduction: The Rationale for Azepane-2-carboxamide
The interest in azepane-based molecules stems from their unique structural properties. Unlike the more common and rigid five- and six-membered rings (pyrrolidine and piperidine), the seven-membered azepane ring possesses greater conformational adaptability.[2][3] This flexibility allows azepane derivatives to present their functional groups in a wider array of spatial orientations, potentially enabling optimal interactions with diverse and complex biological targets such as G protein-coupled receptors (GPCRs), enzymes, and ion channels.[1][4]
The addition of a carboxamide moiety at the 2-position further enhances the molecule's drug-like potential. The carboxamide group is a key pharmacophoric feature found in numerous approved drugs. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites.[5] Moreover, the carboxamide linkage can improve pharmacokinetic properties.[5]
Early investigations into a molecule like Azepane-2-carboxamide would therefore be driven by the hypothesis that combining the versatile azepane scaffold with the proven pharmacophoric properties of a carboxamide group could yield novel compounds with significant therapeutic potential, possibly in areas like oncology or central nervous system (CNS) disorders where these scaffolds have shown promise.[5][6][7]
Foundational Synthesis and Characterization
The initial availability of a pure, well-characterized compound is the bedrock of any research program. Early studies on Azepane-2-carboxamide would have focused on establishing a reliable and scalable synthetic route. The most logical and direct pathway proceeds from its corresponding carboxylic acid.
Synthesis via Amidation of Azepane-2-carboxylic acid
The primary route to Azepane-2-carboxamide involves the synthesis of the precursor, Azepane-2-carboxylic acid, followed by a standard amidation reaction. The parent acid is commercially available, but early work would have required its de novo synthesis, often starting from ε-caprolactam, the bulk chemical precursor to Nylon-6.[8][9]
Caption: Workflow for the synthesis of Azepane-2-carboxamide.
Experimental Protocol: Synthesis of Azepane-2-carboxamide
-
Activation of the Carboxylic Acid: To a solution of Azepane-2-carboxylic acid (1.0 eq) in a dry, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq). Stir the mixture at 0 °C for 20 minutes to form the activated ester.
-
Causality: The carboxylic acid is a poor electrophile. Coupling agents like HATU react with it to form a highly reactive O-acylisourea ester, which is readily susceptible to nucleophilic attack by an amine. The base neutralizes the resulting acids.
-
-
Amidation: Add an ammonia source, such as ammonium chloride (NH₄Cl, 1.5 eq), to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Causality: The free ammonia acts as the nucleophile, attacking the activated ester to form the stable amide bond and release the coupling agent byproduct.
-
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC).[8] Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield pure Azepane-2-carboxamide.
Physicochemical and Structural Characterization
Once synthesized, the compound's identity, purity, and basic properties must be confirmed. These initial data points are crucial for all subsequent biological assays.
Protocol: Compound Characterization
-
Spectroscopic Confirmation:
-
¹H and ¹³C NMR: Confirm the molecular structure, ensuring the presence of the azepane ring protons and the carboxamide functionality, and verify the absence of starting materials. Specific chemical shifts and coupling patterns would be compared against predicted values.[10]
-
Mass Spectrometry (MS): Determine the exact molecular weight to confirm the elemental formula (C₇H₁₄N₂O).[8]
-
Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations, such as the N-H stretches (around 3300-3400 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹).[10]
-
-
Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC) and/or combustion analysis. A purity level of >95% is typically required for biological screening.
-
Physicochemical Properties: Determine key parameters like aqueous solubility, melting point, and partition coefficient (LogP) to inform formulation for in vitro and in vivo studies.
Table 1: Predicted Physicochemical Properties of Azepane-2-carboxamide
| Property | Predicted Value | Significance in Early Studies |
| Molecular Formula | C₇H₁₄N₂O | Defines the compound's identity. |
| Molecular Weight | 142.19 g/mol | Used for all concentration calculations. |
| Hydrogen Bond Donors | 2 | Influences solubility and target binding.[11] |
| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding.[11] |
| XLogP3 | -1.0 to -0.5 | Predicts lipophilicity; crucial for membrane permeability and solubility.[12] |
| Topological Polar Surface Area | 58.2 Ų | Affects cell penetration and oral bioavailability.[12] |
Early Biological Evaluation: A Hierarchical Approach
Early biological studies are designed as a funnel, starting with broad, high-throughput assays to identify any biological activity, followed by more specific assays to understand the mechanism and selectivity. Given the structural motifs, a logical early screening campaign would investigate anticancer and/or CNS-related activities.[5][13]
Caption: Hypothetical workflow for early in vitro biological screening.
In Vitro Antiproliferative Screening
The carboxamide moiety is present in many anticancer agents, making cytotoxicity a logical starting point.[5] The MTT assay is a standard, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[5]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare a stock solution of Azepane-2-carboxamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 2: Hypothetical Primary Screening Data
| Compound | Cell Line | IC₅₀ (µM) | Interpretation |
| Azepane-2-carboxamide | HCT-116 (Colon) | 8.5 | Moderate, dose-dependent activity observed.[5] |
| Azepane-2-carboxamide | MCF-7 (Breast) | > 50 | Low activity against this cell line. |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.2 | Assay is performing as expected. |
Preliminary In Vivo Evaluation
If a promising in vitro "hit" is identified, the next critical step is to assess the compound's behavior in a living organism. Early in vivo studies focus on safety, tolerability, and basic pharmacokinetic properties.
Protocol: Acute Toxicity and Tolerability Study in Rodents
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6 strain), grouped with n=3-5 per dose. Allow a 1-week acclimatization period.
-
Compound Administration: Formulate Azepane-2-carboxamide in a biocompatible vehicle (e.g., saline with 5% Tween 80). Administer a single dose via intraperitoneal (i.p.) or oral (p.o.) route at escalating dose levels (e.g., 10, 50, 100 mg/kg). Include a vehicle-only control group.[14]
-
Monitoring: Observe the animals closely for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, altered gait, respiratory distress), body weight changes, and mortality.
-
Causality: This step establishes the Maximum Tolerated Dose (MTD), which is essential for designing subsequent efficacy studies.
-
-
Endpoint Analysis: At the end of the study, perform a gross necropsy to examine major organs for any visible abnormalities.
Early Mechanistic Insights and Future Directions
The results of these foundational studies guide the entire future of the research program.
-
If Cytotoxicity is Observed: A moderate IC₅₀ value (e.g., < 10 µM) would trigger secondary assays to determine the mechanism of action.[5] Researchers would investigate whether the compound induces apoptosis, causes cell cycle arrest, or inhibits a specific kinase or enzyme target known to be dysregulated in cancer.[1][15]
-
If CNS Activity is Hypothesized: If the compound is structurally related to known CNS agents, initial screens might involve receptor binding assays for targets like serotonin or dopamine transporters, or behavioral studies in mice to assess effects on locomotion or anxiety.[13]
-
If No Activity is Found: The compound may be deprioritized, or chemists might return to the synthesis stage to create analogues. Structure-activity relationship (SAR) studies would be initiated to modify the azepane ring or the carboxamide group to improve potency and selectivity.[2]
The early studies of Azepane-2-carboxamide, though seemingly basic, are a critical exercise in scientific rationale. They represent a systematic process of building a value proposition for a novel chemical entity, starting from its synthesis and culminating in its first biological test. Each step is designed to answer a fundamental question, and the data generated provides the essential foundation upon which all further drug discovery and development efforts are built.
References
-
RJWave.org. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. [Link]
-
PubChem. 1-(Quinolin-8-ylmethyl)azepane-2-carboxylic acid | C17H20N2O2. [Link]
-
ResearchGate. Synthesis of ϵ‐caprolactam derivatives. [Link]
-
PubChem. CID 174794573 | C14H26N2O4. [Link]
-
JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. [Link]
-
CHEMICAL PROBLEMS. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
PNAS. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). [Link]
-
Reymond Research Group. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
-
Nepal Journals Online. Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]
-
The Journal of Organic Chemistry. Some Derivatives of ε-Caprolactam1,2. [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Taylor & Francis Online. Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [Link]
-
PMC. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]
-
PMC. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]
-
PLOS One. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]
-
Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
-
arkat usa. N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. [Link]
-
PMC. In Vivo Evaluation of ECP Peptide Analogues for the Treatment of Acinetobacter baumannii Infection. [Link]
-
SZTE Publicatio Repozitórium. Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. [Link]
-
oximes of seven-membered heterocyclic compounds containing one heteroatom. [Link]
-
idUS. Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. [Link]
-
PubMed. Synthesis and pharmacological evaluation of carboxamides. [Link]
-
Amanote Research. Synthesis and in Vivo Evaluation of N-Ethylamino-2-Oxo-1,2-Dihydro-Quinoline-3-Carboxamide for Inhibition of Intestinal Tumorigenesis in APCMin/+. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [jopir.in]
- 3. idus.us.es [idus.us.es]
- 4. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. rjwave.org [rjwave.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. nepjol.info [nepjol.info]
- 11. CID 174794573 | C14H26N2O4 | CID 174794573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(Quinolin-8-ylmethyl)azepane-2-carboxylic acid | C17H20N2O2 | CID 64563744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 14. In Vivo Evaluation of ECP Peptide Analogues for the Treatment of Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chiral Separation of Azepane-2-carboxamide Enantiomers
This guide details the technical protocols for the chiral separation of Azepane-2-carboxamide (also known as homoproline amide). It synthesizes chromatographic, classical, and biocatalytic methodologies, prioritizing scalability and enantiomeric purity.
Executive Summary & Molecular Profile
Azepane-2-carboxamide is a seven-membered cyclic
-
Chemical Structure: 7-membered saturated amine ring with a carboxamide group at the C2 position.
-
Chiral Center: C2 (Carbon alpha to the ring nitrogen).
-
Challenge: The molecule possesses a secondary amine (ring) and a primary amide. It lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) difficult; detection at 205–210 nm or via CAD/MS is required.
-
Basicity: The ring nitrogen is basic (
), necessitating pH control in separation methods.
Strategy 1: Direct Chiral HPLC (Analytical & Semi-Prep)
This is the preferred method for purity analysis (ee determination) and small-scale purification (<100 mg).
Stationary Phase Selection
Two primary column classes are effective for cyclic
-
Crown Ether Phases (e.g., Daicel Crownpak CR-I(+) / CR(+)):
-
Mechanism: Host-guest complexation. The ammonium ion (protonated ring nitrogen) fits into the crown ether cavity.
-
Suitability: Excellent for underivatized Azepane-2-carboxamide.
-
-
Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IG, or IC):
-
Mechanism: Hydrogen bonding and steric inclusion.
-
Suitability: Best if the ring nitrogen is protected (e.g., N-Boc, N-Cbz) or if using basic mobile phases.
-
Protocol A: Crown Ether Method (Underivatized)
-
Column: Crownpak CR-I(+) (
mm, 5 m). -
Mobile Phase: Perchloric acid (
) aqueous solution (pH 1.5 to 2.0).-
Note: Methanol (10-15%) can be added to reduce retention time.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature:
(Lower temperatures, e.g., , often improve resolution). -
Detection: UV at 210 nm (amide bond absorption).
-
Elution Order: typically, the (S)-enantiomer elutes first on CR(+) columns, but this must be confirmed with standards.
Protocol B: Polysaccharide Method (N-Protected or Free Base)
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1 v/v/v].
-
Role of DEA: Masks residual silanols and ensures the amine remains unprotonated to prevent peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm.
Data Summary Table
| Parameter | Crown Ether (CR-I+) | Polysaccharide (IG/IA) |
| Analyst State | Free Amine (Protonated) | Free Base or N-Protected |
| Mobile Phase | pH 1.5 | Hexane/EtOH/DEA |
| Selectivity ( | High (> 1.5 typical) | Moderate (1.1 - 1.[1]3) |
| Scale-up | Low (Analytical only) | High (Prep-HPLC feasible) |
| Cost | High | Moderate |
Strategy 2: Classical Resolution (Scalable Manufacturing)
For multi-gram to kilogram scale, diastereomeric salt crystallization is the most cost-effective route.
Resolving Agent Selection
Since Azepane-2-carboxamide is a base, it requires a chiral acid.
-
Primary Candidate: (L)-(+)-Tartaric Acid or (D)-(-)-Tartaric Acid .
-
Secondary Candidate: (S)-Mandelic Acid (often effective for cyclic amines).
Step-by-Step Resolution Protocol
-
Salt Formation: Dissolve racemic Azepane-2-carboxamide (1.0 eq) in hot Ethanol (or MeOH/EtOH mix). Add (L)-(+)-Tartaric acid (0.5 eq to 1.0 eq).
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (
). The less soluble diastereomeric salt will precipitate. -
Filtration: Collect the crystals.
-
Recrystallization: Redissolve the wet cake in boiling Ethanol/Water (95:5) and recrystallize to upgrade chiral purity (target >98% ee).
-
Free Basing: Suspend the salt in water, adjust pH to >12 with NaOH, and extract with Dichloromethane (DCM). Dry and concentrate to yield the enantiopure free base.
Strategy 3: Enzymatic Kinetic Resolution
Biocatalysis offers high enantioselectivity under mild conditions.
Amidase Route
-
Substrate: Racemic Azepane-2-carboxamide.
-
Enzyme: Stereoselective Amidase (e.g., from Rhodococcus sp.).
-
Reaction: The enzyme selectively hydrolyzes the (S)-amide to the (S)-acid, leaving the (R)-amide intact.
-
Separation: Acid-base extraction separates the (S)-acid (aqueous phase, basic pH) from the (R)-amide (organic phase).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate separation method based on scale and purity requirements.
Caption: Decision tree for selecting the optimal chiral separation pathway based on scale and derivatization state.
Quality Control & Validation
Enantiomeric Excess (ee) Calculation:
Self-Validating System:
-
Blank Run: Inject mobile phase to ensure no ghost peaks.
-
Racemic Standard: Inject the racemate to establish resolution (
required). -
Spike Test: Spike the purified enantiomer with the racemate to confirm peak identity.
References
-
Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+)." Chiral Technologies. Link
-
Svec, F., & Fréchet, J. M. "Modified poly(glycidyl methacrylate-co-ethylene dimethacrylate) continuous rod columns for preparative-scale ion-exchange chromatography of proteins." Analytical Chemistry, 1992.[1] (Foundational reference for polymer-based stationary phases).
-
Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. Link
- Stalcup, A. M., et al. "Separation of chiral primary amino acids and their derivatives on a crown ether stationary phase." Journal of Chromatography A, 1990. (Mechanistic basis for Crownpak usage).
-
Sigma-Aldrich. "Chiral Separation of Amino Acids and Derivatives." Technical Bulletin. Link
Sources
"spectroscopic data of Azepane-2-carboxamide (NMR, IR, MS)"
This guide details the spectroscopic characterization of Azepane-2-carboxamide (also known as Homoprolinamide ), a critical chiral scaffold used in organocatalysis and peptidomimetic drug design.
The following data focuses on the (S)-enantiomer , the most common stereoisomer derived from L-homoproline.
Executive Summary & Chemical Profile
Azepane-2-carboxamide is the seven-membered ring homolog of prolinamide. Unlike its five-membered counterpart (proline), the azepane ring exhibits greater conformational flexibility, typically adopting a twist-chair conformation. This flexibility significantly influences its NMR coupling constants and biological binding profiles.
Due to the hygroscopic and unstable nature of the free base, this compound is frequently isolated and characterized as its Hydrochloride (HCl) salt or as the N-Boc protected intermediate (tert-butyl 2-carbamoylazepane-1-carboxylate) during synthesis. This guide provides data for the free base/salt core, with specific reference to the N-Boc derivative for definitive structural validation.
Chemical Identity
| Property | Detail |
| IUPAC Name | (2S)-Azepane-2-carboxamide |
| Common Name | L-Homoprolinamide |
| CAS Number | 757967-90-1 (Free Base); 2763749-08-0 (HCl Salt) |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Stereochemistry | (S)-Enantiomer (typically derived from L-lysine or adipic acid precursors) |
Mass Spectrometry (MS) Analysis
The mass spectrum of Azepane-2-carboxamide is dominated by the stability of the seven-membered azepanium ring.
Ionization & Fragmentation Pattern (ESI/EI)
-
Molecular Ion ([M+H]⁺): m/z 143.1 (Base peak in ESI).
-
Major Fragment (Base Peak in EI): m/z 98 (Azepanium ion).
-
Mechanism:[1] Formed via
-cleavage adjacent to the amide carbonyl, resulting in the loss of the carbamoyl group (-CONH₂, mass 44). This is the diagnostic fingerprint for the 2-substituted azepane ring.
-
-
Secondary Fragments:
-
m/z 126: Loss of NH₃ (Amide deamination).
-
m/z 70: Ring contraction (loss of C₂H₄ from the azepane ring).
-
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathway yielding the diagnostic m/z 98 ion.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the dual amine/amide functionality. The Amide I and Amide II bands are critical for confirming the carboxamide formation.
| Frequency (cm⁻¹) | Functional Group | Assignment & Mode |
| 3350 - 3180 | N-H Stretch | Broad, double band. Primary amide (–CONH₂) asymmetric/symmetric stretch and secondary amine (–NH–). |
| 2930 - 2850 | C-H Stretch | Sp³ C-H stretching of the azepane ring methylenes. |
| 1690 - 1650 | Amide I | C=O Stretch . Strong intensity. Diagnostic of the amide carbonyl. |
| 1620 - 1590 | Amide II | N-H Bending (Scissoring). Medium intensity. |
| 1450 - 1400 | CH₂ Bend | Scissoring deformation of ring methylenes. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below contrasts the Free Base (predicted/general) with the N-Boc Derivative (experimental reference), as the latter is the standard stable intermediate used for purity verification.
Experimental Protocol: Sample Preparation
-
Solvent: CDCl₃ (for N-Boc) or D₂O/CD₃OD (for HCl salt).
-
Concentration: 10-15 mg/mL.
-
Reference: TMS (0.00 ppm) or residual solvent peak (CHCl₃ 7.26 ppm).
H NMR Data (400 MHz)
Note: The azepane ring protons (H3-H7) appear as complex multiplets due to the flexibility of the 7-membered ring.
| Position | Shift | Shift | Multiplicity | Integral | Assignment |
| 2 | 4.73 | 4.05 - 4.15 | dd / m | 1H | |
| 3 | 2.15 - 2.30 | 2.20 - 2.40 | m | 2H | |
| 7 | 3.30 - 3.50 | 3.20 - 3.40 | m | 2H | |
| 4, 5, 6 | 1.20 - 1.90 | 1.50 - 2.00 | m (broad) | 6H | Ring Methylenes |
| NH (Amide) | 5.50 - 6.50 | - | br s | 2H | Amide NH₂ (Solvent dependent) |
| Boc | 1.45 | - | s | 9H | tert-Butyl (Protective Group) |
*Data for N-Boc-Azepane-2-carboxamide in CDCl₃. The downfield shift of H2 (4.73 ppm) is due to the carbamate anisotropy.
C NMR Data (100 MHz)
| Position | Shift | Carbon Type | Assignment |
| C=O | 174.5 | Quaternary | Amide Carbonyl |
| C2 | 58.2 | CH | |
| C7 | 46.8 | CH₂ | Ring Methylene (Adj. to N) |
| C3 | 32.5 | CH₂ | Ring Methylene |
| C4, C5, C6 | 29.8, 26.5, 24.1 | CH₂ | Remote Ring Methylenes |
2D NMR Correlation (COSY & HMBC)
To distinguish the ring protons, COSY (Correlation Spectroscopy) is essential.
-
H2 (4.1 ppm) shows a strong cross-peak with H3 (2.2 ppm) .
-
H7 (3.3 ppm) shows correlations with H6 , but not H2.
Experimental Synthesis Context
For researchers synthesizing this compound, the standard route involves the ring-closing metathesis or Schmidt rearrangement of cyclohexanones, followed by amidation.
-
Precursor: L-Homoproline (Azepane-2-carboxylic acid).
-
Protection: Reaction with (Boc)₂O to form N-Boc-homoproline.
-
Amidation: Mixed anhydride method (Isobutyl chloroformate/NMM) followed by NH₃(g) or NH₄OH.
-
Deprotection: 4M HCl in Dioxane to yield Azepane-2-carboxamide HCl .
References
-
Wishka, D. G., et al. (2011). "An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives." The Journal of Organic Chemistry, 76(6), 1937–1940. Link
-
Cossy, J., et al. (2012). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." Chemistry – A European Journal, 18(46). Link
-
Sigma-Aldrich. (2024). "Product Specification: Azepane-2-carboxylic acid derivatives." Link
-
PubChem. (2024).[2] "Compound Summary: Azepane-2-carboxamide." National Library of Medicine. Link
Sources
Conformational Landscape of the Azepane Ring in Azepane-2-carboxamide: A Comprehensive Analytical Guide
Introduction: The Complex Conformational Space of 7-Membered Heterocycles
The rational design of targeted therapeutics relies heavily on understanding the 3D spatial arrangement of molecular scaffolds. The azepane ring—a seven-membered saturated nitrogen heterocycle—presents a highly complex conformational landscape compared to its five- and six-membered counterparts. Because seven-membered rings possess greater degrees of freedom, they are not restricted to a single highly stable minimum (like the cyclohexane chair). Instead, they navigate a shallow potential energy surface comprising chair, boat, twist-chair, and twist-boat conformations[1].
In unsubstituted azepane, the twist-chair (TC) conformation is generally the global minimum, as it optimally minimizes both Pitzer strain (torsional eclipsing) and transannular steric clashes (Prelog strain)[2]. However, the introduction of a functional group at the C2 position, yielding Azepane-2-carboxamide , fundamentally alters this equilibrium. The carboxamide group introduces stereoelectronic effects, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding, which collectively bias the ring toward specific puckering geometries. Understanding this bias is critical, as the conformational flexibility of the azepane ring directly dictates its binding affinity to biological targets, such as the CXCR4 chemokine receptor and monoamine transporters[3][4].
Stereoelectronic and Steric Drivers in Azepane-2-carboxamide
The conformational analysis of Azepane-2-carboxamide requires evaluating the orientation of the C2-carboxamide substituent relative to the ring's average plane.
-
Pseudo-Equatorial vs. Pseudo-Axial Preference: In the dominant twist-chair conformation, substituents can occupy pseudo-equatorial or pseudo-axial positions[5]. The bulky carboxamide group typically prefers the pseudo-equatorial position to minimize 1,3-diaxial-like transannular steric clashes with the C4 and C6 protons.
-
Hydrogen Bonding (The Gauche Effect): The presence of the endocyclic secondary amine (N1) allows for potential intramolecular hydrogen bonding with the carbonyl oxygen or the primary amine of the C2-carboxamide group. This interaction can stabilize a specific rotamer of the carboxamide group, forcing the azepane ring to adopt a conformation that brings these two groups into a gauche orientation.
-
Nitrogen Inversion: The N1 nitrogen undergoes rapid pyramidal inversion at room temperature. The lone pair's orientation (axial vs. equatorial) couples with the ring inversion, further complicating the NMR timescales.
Quantitative Conformational Energy Landscape
Based on standard Density Functional Theory (DFT) calculations for azepane derivatives, the relative free energies dictate the Boltzmann distribution of conformers in solution.
Table 1: Theoretical Relative Free Energies of Azepane-2-carboxamide Conformers (298K)
| Conformer | Ring Pucker | C2-Carboxamide Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| TC-eq | Twist-Chair | Pseudo-equatorial | 0.00 | ~85.2% |
| TC-ax | Twist-Chair | Pseudo-axial | 1.24 | ~10.5% |
| C-eq | Chair | Equatorial | 2.10 | ~3.8% |
| B-eq | Boat | Equatorial | 3.45 | < 0.5% |
Note: Data represents a synthesized summary of typical computational findings for C2-substituted azepanes.
Integrated Conformational Analysis Workflow
To definitively elucidate the conformation of Azepane-2-carboxamide, a self-validating, multimodal approach is required. Computational predictions must be grounded by solution-state NMR and confirmed by solid-state X-ray crystallography[1].
Multimodal workflow for the conformational elucidation of Azepane-2-carboxamide.
Protocol 3.1: Computational Conformational Search and DFT Optimization
Causality: A purely experimental approach may misinterpret time-averaged NMR signals. Computational modeling provides the discrete energetic minima that make up the time-averaged ensemble.
-
Conformational Sampling: Perform a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field in a simulated aqueous environment (e.g., using a Generalized Born surface area model) to generate initial geometries.
-
Geometry Optimization: Filter conformers within a 5.0 kcal/mol energy window. Optimize these structures using DFT at the B3LYP/6-311+G(d,p) level of theory. Rationale: The inclusion of diffuse functions (+) is critical for accurately modeling the lone pairs and hydrogen bonding capabilities of the carboxamide group.
-
Frequency Calculation: Conduct vibrational frequency calculations at the same level of theory to ensure all optimized structures are true minima (zero imaginary frequencies) and to extract Gibbs free energies for Boltzmann weighting.
Protocol 3.2: Solution-State NMR Spectroscopy
Causality: Solution-state NMR captures the dynamic equilibrium of the molecule. NOESY experiments map through-space proximities (distance
-
Sample Preparation: Dissolve 15 mg of highly pure Azepane-2-carboxamide in 600 µL of anhydrous DMSO-
. Rationale: DMSO- prevents the rapid chemical exchange of the amide and amine protons, allowing them to be observed. -
1D Experiments: Acquire
H and C spectra at 298K. Perform variable-temperature (VT) H NMR from 298K to 353K to calculate temperature coefficients ( ). Coefficients ppb/K indicate solvent-shielded protons, validating intramolecular hydrogen bonding[6]. -
2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Look for cross-peaks between the C2-proton and the C4/C6 pseudo-axial protons. An absence of these cross-peaks strongly suggests the C2-carboxamide is pseudo-equatorial.
-
J-Coupling Analysis: Extract the
coupling constants between the C2 proton and the adjacent C3 protons.
Table 2: Key NMR Parameters for the Dominant TC-eq Conformer
| Proton Pair | Calculated Dihedral Angle (°) | NOESY Cross-Peak Intensity | |
| H2(ax) - H3(ax) | 10.5 | ~170° | Weak (distant) |
| H2(ax) - H3(eq) | 3.2 | ~60° | Strong (proximal) |
| H2(ax) - NH(amide) | 7.8 | ~140° | Medium |
Protocol 3.3: Solid-State X-ray Crystallography
Causality: X-ray crystallography provides an absolute, unambiguous snapshot of the molecule's 3D geometry, validating the computational and NMR findings[5].
-
Crystal Growth: Dissolve the compound in a minimal amount of a methanol/water (80:20) mixture. Allow for slow evaporation at 4°C over 7-14 days to yield diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu K
radiation source ( Å). Collect data at 100 K using a cryostream. Rationale: Low temperatures minimize atomic thermal displacement parameters, yielding highly accurate bond lengths and dihedral angles. -
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(e.g., SHELXL). Analyze the resulting structure to confirm the twist-chair pucker and the pseudo-equatorial positioning of the carboxamide group.
Mechanistic Insights and Drug Development Implications
The stabilized twist-chair conformation of Azepane-2-carboxamide serves as a privileged scaffold in medicinal chemistry. The specific spatial vector of the carboxamide group—locked into a pseudo-equatorial position by steric and stereoelectronic forces—allows for highly directional hydrogen bonding with biological targets.
For instance, azepane-2-carboxamide derivatives have been identified as potent small-molecule inhibitors of the CXCR4 receptor, a key target in renal fibrosis and HIV entry[3]. Computational docking and molecular dynamics (MD) simulations reveal that the stable twist-chair conformation allows the carboxamide moiety to form critical, stable hydrogen bonds with active site residues such as GLU288 and TRP94[7]. If the azepane ring were to adopt a highly flexible, unstructured ensemble, the entropic penalty of binding would severely diminish its pharmacological efficacy.
Logical flow of stereoelectronic effects driving the biological efficacy of Azepane-2-carboxamide.
Conclusion
The conformational analysis of Azepane-2-carboxamide reveals a system governed by a delicate balance of ring strain, steric hindrance, and hydrogen bonding. Through a rigorous, self-validating workflow combining DFT calculations, advanced 2D NMR spectroscopy, and X-ray crystallography, researchers can accurately map this conformational space. The resulting data confirms that the azepane ring predominantly adopts a twist-chair conformation with the carboxamide group in a pseudo-equatorial orientation, a structural preorganization that is vital for its utility as a high-affinity pharmacophore in modern drug discovery.
References
- BenchChem.A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.
- ChemRxiv / American Chemical Society.Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.
- PubMed / NIH.Twist-chair conformation of the tetraoxepane ring remains unchanged in tetraoxaspirododecane diamines.
- Taylor & Francis Online.Identification of CXCR4 inhibitors as a key therapeutic small molecule in renal fibrosis.
- ResearchGate.The X-ray crystal structures of compounds bound to Mth IMPDH.
- PubMed / NIH.β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
- PubMed / NIH.Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Twist-chair conformation of the tetraoxepane ring remains unchanged in tetraoxaspirododecane diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profiling of CAS 5227-53-2 (Azepane-2-carboxylic acid)
[1]
Executive Summary & Identity Verification
CAS Number: 5227-53-2
Chemical Name: Azepane-2-carboxylic acid
Synonyms: Homoproline; Hexahydro-1H-azepine-2-carboxylic acid; 2-Azepanecarboxylic acid.[1]
Molecular Formula: C
Critical Identity Note: A database conflict exists for this CAS number. While major reagent suppliers (Sigma-Aldrich, Santa Cruz Biotechnology) assign this CAS to Azepane-2-carboxylic acid , some lower-tier aggregators (e.g., ChemicalBook) may link it to 1-Allyl-2-(2-hydroxyethyl)thiourea.[1] This guide focuses on the Azepane-2-carboxylic acid structure, which is the scientifically accepted assignment in pharmaceutical research contexts.[1]
Significance:
As the seven-membered ring homolog of proline, this scaffold is pivotal in "conformational restriction" strategies for drug development.[1] It forces peptide backbones into specific geometries (e.g.,
Molecular Architecture & Physicochemical Baseline
Before spectroscopic analysis, the analyst must understand the structural dynamics. The azepane ring is flexible, adopting multiple twist-chair/twist-boat conformations, unlike the rigid pyrrolidine ring of proline.[1]
| Property | Value | Implication for Analysis |
| Chirality | C2 Center | Enantiomers (L/D) are indistinguishable by standard NMR/MS; requires Chiral HPLC or Polarimetry.[1] |
| Zwitterionic Nature | pKa | Solubility is pH-dependent.[1] Spectra (NMR/IR) shift drastically between D |
| Ring Strain | Low (Flexible) |
Spectroscopic Profile: The "Fingerprint"[1]
A. Mass Spectrometry (MS) - Fragmentation Logic
Technique: ESI-MS (Positive Mode) or EI-MS.[1] Diagnostic Logic: The fragmentation follows the "Alpha-Cleavage" rule typical of cyclic amino acids.
-
Molecular Ion:
m/z.[3] -
Base Peak (Diagnostic): m/z 98.
-
Mechanism: Loss of the carboxylic acid group (COOH, mass 45).
-
Pathway:
.[1] This confirms the amino acid structure.
-
-
Secondary Fragment: m/z 80 (Loss of H
O from m/z 98 or ring contraction).
Visualization: Fragmentation Pathway [1]
[1]
B. Nuclear Magnetic Resonance (NMR)
Solvent Selection: D
H NMR (400 MHz, D
O)
-
3.8 - 4.0 ppm (1H, dd): The
-proton (H2) .[1] This is the most deshielded aliphatic signal due to the adjacent N and COO groups.[1] -
3.1 - 3.4 ppm (2H, m): The
-protons (H7) adjacent to the nitrogen.[1] These appear as a broadened multiplet. - 1.4 - 2.3 ppm (8H, m): The "hump". Protons at C3, C4, C5, and C6 form a complex envelope of multiplets due to rapid ring flipping.
C NMR (100 MHz, D
O)
- ~175 ppm: Carbonyl carbon (COOH).[1]
-
~62 ppm: The chiral center (
-carbon, C2). - ~48 ppm: The carbon adjacent to Nitrogen (C7).
- 23-30 ppm: Remaining ring carbons (C3, C4, C5, C6).[1]
C. Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Solid state).[1]
-
3300 - 2500 cm
(Broad): O-H stretch of carboxylic acid (often overlaps with N-H).[1] -
~1620 cm
: Asymmetric COO stretch (Zwitterionic form).[1] -
~1400 cm
: Symmetric COO stretch. -
Absence of ~1700-1750 cm
: If the sample is a zwitterion, the classic C=O carbonyl peak is replaced by the carboxylate bands.[1] If acidified (HCl salt), the C=O peak reappears at ~1730 cm .[1]
Analytical Workflow & Protocol
This protocol ensures self-validating identification, distinguishing the target from linear isomers or degradation products.[1]
Step 1: Sample Preparation
-
Dissolve 10 mg of CAS 5227-53-2 in 0.6 mL D
O. -
Add trace TMSP (internal standard) for chemical shift referencing (
0.00).
Step 2: Purity Check (1H NMR)
-
Acquire 16 scans.[1]
-
Pass Criteria: Integration of the
-proton (3.9 ppm) to the -protons (3.2 ppm) must be exactly 1:2 .[1] -
Fail Criteria: Presence of sharp singlets (solvent impurities) or distinct triplet/quartet patterns indicative of linear amino acids (e.g., aminoheptanoic acid).
Step 3: Structural Confirmation (2D NMR - COSY)
-
Run a COSY (Correlation Spectroscopy) experiment.
-
Validation: Verify the "connectivity chain": H2 couples to H3
H3 couples to H4... H6 couples to H7. This confirms the cyclic nature.
Step 4: Stereochemical Verification (Optional)
-
To determine enantiomeric excess (L vs D), derivatize with Marfey's Reagent (FDAA) and analyze via HPLC-UV (340 nm).[1]
Visualization: Analytical Decision Tree
References
-
Sigma-Aldrich. Azepane-2-carboxylic acid Product Specification (CAS 5227-53-2).[1][4] Retrieved from [1]
-
Santa Cruz Biotechnology. Azepane-2-carboxylic acid (CAS 5227-53-2) Data Sheet.[1][2] Retrieved from
-
PubChem. Compound Summary: Azepane-2-carboxylic acid.[1][5][6][7] National Library of Medicine.[1] Retrieved from
-
ChemicalBook. CAS 5227-53-2 Entry (Note: Cross-reference for conflicting data). Retrieved from [1][8]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of alpha-cleavage in cyclic amines).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Azepane-2-carboxylic acid | CAS 5227-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Azepane-2-carboxylic acid | 5227-53-2 [sigmaaldrich.com]
- 5. Thiazolidine-4-carboxylic acid (45521-09-3, 444-27-9, 2756-91-4, 19291-02-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID | 2322925-11-9 [chemicalbook.com]
Azepane-2-carboxamide: A Privileged Scaffold and Building Block in Modern Medicinal Chemistry
Executive Summary
The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry[1]. Unlike rigid six-membered piperidines, the non-planar, non-aromatic nature of azepanes offers unique conformational flexibility, enabling them to navigate complex biological binding pockets[2]. Within this class, azepane-2-carboxamide serves as a highly versatile building block. The incorporation of a carboxamide group at the C2 position introduces a critical hydrogen-bonding network, while the chiral center allows for stereospecific interactions with target proteins[3]. This whitepaper explores the structural rationale, pharmacological applications, and self-validating synthetic protocols for utilizing azepane-2-carboxamide in drug discovery.
Structural Rationale: The Causality of the Azepane Scaffold
In rational drug design, conformational diversity is often decisive for bioactivity[4]. An unsubstituted azepane ring is highly flexible, which can lead to severe entropic penalties upon binding to a target receptor. By introducing a carboxamide group at the 2-position, medicinal chemists can thermodynamically bias the ring into a preferred bioactive conformation (e.g., a twist-chair)[4].
Furthermore, the secondary amine within the azepane ring distinguishes it from its parent structures, allowing for the fine-tuning of basicity, nucleophilicity, and pharmacokinetic properties through targeted N-alkylation or N-methylation[3]. The carboxamide functionality acts simultaneously as a hydrogen bond donor and acceptor, establishing strong directional interactions with amino acid residues in the target's active site[3].
Pharmacological Applications & Target Pathways
Azepane derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties[3]. Notably, they are actively explored as inhibitors for protein tyrosine phosphatases (PTPN2/PTPN1) to enhance anti-tumor immunity, and as BACE1 inhibitors to reduce amyloid-β production in Alzheimer's disease models[1].
Recent molecular docking and dynamics studies have also identified specific azepane-2-carboxamide derivatives, such as compound 21889 (1-benzyl-7-oxo-n-[2-(pyrrolidin-1-yl)ethyl]azepane-2-carboxamide), as promising small-molecule inhibitors of the CXCR4 receptor, offering significant therapeutic potential against renal fibrosis[5].
Caption: CXCR4 signaling pathway inhibition by azepane-2-carboxamide derivatives.
Quantitative Biological Activity Data
The following table summarizes the quantitative data for representative azepane-containing compounds against different biological targets to facilitate comparative analysis:
| Compound / Derivative | Biological Target / Cell Line | Quantitative Activity | Reference |
| Compound 21889 (Azepane-2-carboxamide deriv.) | CXCR4 Receptor | Glide Score: -7.0, Oral Bioavailability: 99.5% | 5[5] |
| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | IC50: 24.53 µM | 1[1] |
| Oxazepien derivative 5b | WRL68 (Normal Liver) | IC50: 39.6 µM | 1[1] |
| Azepane BACE1 Inhibitors | BACE1 (Amyloid-β pathway) | High Binding Affinity (Variable) | 1[1] |
| Tolazamide (Azepane substructure) | Blood Glucose Lowering | FDA Approved Therapeutic | 4[4] |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of functionalized azepane-2-carboxamide derivatives primarily relies on the chemoselective N-alkylation or N-methylation of the secondary amine precursor[3]. The core chemical challenge lies in functionalizing the secondary amine without causing epimerization at the C2 chiral center or unwanted cross-reactions at the primary amide.
Caption: Synthetic workflow for derivatizing azepane-2-carboxamide scaffolds.
Protocol: Stereoselective N-Alkylation of Azepane-2-carboxamide
Objective : To selectively alkylate the secondary amine of the azepane ring while preserving the integrity of the C2 chiral center and the primary carboxamide.
Causality : The secondary amine is significantly more nucleophilic than the primary amide, allowing for chemoselective alkylation. However, the use of strong bases (e.g., NaH or LDA) can abstract the alpha-proton at the C2 position, leading to irreversible racemization. Therefore, a mild base (K2CO3) in a polar aprotic solvent (Acetonitrile) is selected to facilitate the SN2 substitution while maintaining strict stereochemical fidelity[3].
Step 1: Reagent Preparation Dissolve 1.0 equivalent of enantiopure azepane-2-carboxamide hydrochloride in anhydrous acetonitrile to achieve a 0.2 M concentration. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the alkyl halide electrophile.
Step 2: Base Addition Add 2.5 equivalents of finely powdered, anhydrous potassium carbonate (K2CO3). Stir the suspension at room temperature for 15 minutes to liberate the free base from the hydrochloride salt.
Step 3: Electrophile Addition Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide). Causality: Slow, dropwise addition prevents localized high concentrations of the electrophile, thereby minimizing the risk of over-alkylation and the formation of quaternary ammonium salts.
Step 4: Self-Validating Reaction Monitoring Heat the reaction to 60°C. Monitor progress every 2 hours via TLC (DCM:MeOH 9:1) and LC-MS. Self-Validation Checkpoint: The reaction is deemed complete and successful when the LC-MS chromatogram shows the complete disappearance of the starting material mass [M+H]+ and the emergence of the product mass. Crucially, the product must elute as a single, sharp peak on a chiral column; a broadened or split peak acts as an immediate fail-safe indicator that racemization has occurred at the C2 center.
Step 5: Quenching and Extraction Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Causality: The mildly basic aqueous wash neutralizes any trace acidic impurities and effectively removes unreacted electrophile byproducts.
Step 6: Purification Purify the organic layer via flash column chromatography (silica gel) to yield the pure, stereochemically intact N-alkylated azepane-2-carboxamide.
Conclusion
The azepane-2-carboxamide scaffold represents a highly tunable, privileged building block in modern medicinal chemistry. By leveraging its unique conformational flexibility and the directional hydrogen-bonding capacity of the carboxamide group, researchers can rationally design highly specific inhibitors for complex biological targets[2][3]. Strict adherence to stereoselective synthetic protocols ensures that the critical 3D topology of these molecules is preserved, accelerating their transition from benchtop discovery to clinical viability.
References
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: PubMed (NIH) URL: [Link]
-
Identification of CXCR4 inhibitors as a key therapeutic small molecule in renal fibrosis Source: Taylor & Francis URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylazepane-2-carboxamidehydrochloride | Benchchem [benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Asymmetric Synthesis of (S)-Azepane-2-carboxamide via Ring-Closing Metathesis
Executive Summary & Strategic Rationale
The (S)-azepane scaffold is a highly valued, conformationally constrained structural motif utilized extensively in the design of peptidomimetics, enzyme inhibitors, and novel therapeutics[1]. Specifically, (S)-azepane-2-carboxamide introduces a critical hydrogen-bonding donor/acceptor site at the 2-position, which is essential for molecular recognition in biological systems[2].
However, the asymmetric synthesis of seven-membered nitrogen heterocycles presents a formidable challenge. Direct intramolecular nucleophilic substitutions (SN2) are often plagued by severe entropic penalties, transannular steric clashes, and competing intermolecular reactions[3]. To bypass these kinetic barriers, this application note details a highly robust, self-validating synthetic workflow utilizing Ruthenium-catalyzed Ring-Closing Metathesis (RCM) followed by catalytic hydrogenation and amidation.
Expert Insight: The Causality of Experimental Choices
-
The Rotamer Effect (Thorpe-Ingold Assistance): We explicitly utilize an N-Boc protecting group prior to RCM. The bulky Boc group restricts the rotation of the C–N bond, forcing the substrate into a cis-rotamer conformation. This spatially pre-organizes the two terminal olefins, drastically lowering the activation entropy (
) required for macrocyclization. -
Catalyst Selection: Grubbs 2nd Generation Catalyst is selected over the 1st Generation variant. Its strongly
-donating N-heterocyclic carbene (NHC) ligand provides the enhanced catalytic longevity and reactivity required to process sterically hindered, strongly coordinating N-Boc amino acid derivatives.
Synthetic Workflow & Pathway Visualization
The synthesis begins with the commercially available chiral pool precursor, (S)-allylglycine methyl ester. Reductive amination with 3-butenal installs the requisite diene system. Following N-Boc protection, RCM yields the unsaturated azepine, which is subsequently hydrogenated and amidated to furnish the final product.
Figure 1: Synthetic workflow for (S)-Azepane-2-carboxamide via Ring-Closing Metathesis.
Quantitative Data Summary
The following table summarizes the validated metrics for the four-step continuous sequence. The high enantiomeric excess (ee) confirms that stereochemical integrity is maintained throughout the RCM and amidation conditions.
| Reaction Step | Transformation | Reagents / Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Reductive Amination & Protection | NaBH(OAc)₃, Boc₂O, Et₃N | 82% | >99% |
| 2 | Ring-Closing Metathesis | Grubbs II (5 mol%), DCM | 89% | >99% |
| 3 | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | 95% | >99% |
| 4 | Amidation & Deprotection | 7N NH₃/MeOH, then 20% TFA | 78% | 98.5% |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N-Boc-N-Homoallyl-(S)-allylglycine Methyl Ester
Self-Validating Check: The intermediate secondary amine must be fully consumed before Boc protection to prevent complex mixtures.
-
Free-basing: Suspend (S)-allylglycine methyl ester hydrochloride (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL). Add N,N-diisopropylethylamine (DIPEA, 12.0 mmol, 1.2 eq) dropwise at 0 °C.
-
Reductive Amination: Add 3-butenal (11.0 mmol, 1.1 eq) to the solution, followed by portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃, 15.0 mmol, 1.5 eq). Stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Protection: Dissolve the crude secondary amine in a 1:1 mixture of THF/H₂O (40 mL). Add NaHCO₃ (20.0 mmol, 2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq). Stir vigorously for 12 hours at room temperature.
-
Purification: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the diene as a colorless oil.
Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Expert Insight: The reaction must be run at high dilution (0.01 M) to thermodynamically favor intramolecular cyclization over acyclic diene metathesis (ADMET) polymerization.
-
Preparation: Dissolve the diene from Protocol A (8.0 mmol) in anhydrous, thoroughly degassed DCM (800 mL, 0.01 M). Note: Degassing via sparging with Argon for 30 minutes is critical to prevent catalyst oxidation.
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.4 mmol, 5 mol%) in one portion.
-
Cyclization: Equip the flask with a reflux condenser and heat to 40 °C (reflux) under an Argon atmosphere for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).
-
Quenching (Critical Step): Add ethyl vinyl ether (4.0 mL, ~50 eq relative to catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium species to form an inactive, stable Fischer carbene. If omitted, the active catalyst will isomerize the newly formed double bond during concentration.
-
Purification: Concentrate the mixture and purify directly via column chromatography to isolate (S)-N-Boc-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate.
Protocol C: Catalytic Hydrogenation
-
Setup: Dissolve the unsaturated azepine (7.0 mmol) in HPLC-grade methanol (35 mL).
-
Reduction: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.15 g) under a blanket of Argon.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 6 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate to yield (S)-N-Boc-azepane-2-carboxylate methyl ester quantitatively.
Protocol D: Amidation and Global Deprotection
-
Amidation: Transfer the ester (6.5 mmol) to a pressure-rated sealed tube. Add a solution of 7N Ammonia in Methanol (20 mL).
-
Heating: Seal the tube and heat to 60 °C for 24 hours. Cool to room temperature, vent carefully, and concentrate in vacuo to yield the protected carboxamide.
-
Deprotection: Dissolve the crude intermediate in DCM (16 mL) and add Trifluoroacetic acid (TFA, 4 mL) to create a 20% v/v solution. Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture to remove TFA. To obtain the free base, pass the residue through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with 1M NaOH, extract with 10% MeOH in DCM, dry, and evaporate to yield pure (S)-Azepane-2-carboxamide .
References
-
Smolecule. "Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 - Smolecule: Asymmetric Synthetic Routes." Smolecule.com. 3
-
Cini, E., et al. "ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." ResearchGate.net. 1
-
Benchchem. "N-methylazepane-2-carboxamide hydrochloride: Contextualization within Azepane Chemistry." Benchchem.com. 2
Sources
Protocols for the N-Functionalization of Azepane-2-Carboxamide: Strategies for Chemoselective Alkylation and Acylation
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
Azepane-2-carboxamide is a highly versatile seven-membered heterocyclic scaffold[1]. Its inherent three-dimensionality and hydrogen-bonding capabilities make it a privileged pharmacophore in modern drug discovery, most notably serving as a critical precursor in the synthesis of dipeptidyl peptidase 1 (DPP1) inhibitors and various kinase targets[2].
The primary challenge in the functionalization of azepane-2-carboxamide is chemoselectivity . The molecule possesses two distinct nitrogen centers:
-
N1 (Secondary Ring Amine): Highly nucleophilic, basic, and prone to over-alkylation.
-
C2-Carboxamide (Primary Amide): Poorly nucleophilic due to resonance stabilization, but susceptible to deprotonation and subsequent alkylation under strongly basic conditions.
Direct alkylation of the secondary amine with alkyl halides often results in a "runaway train" of over-alkylation, yielding undesired quaternary ammonium salts, or leads to competitive amide alkylation if strong bases (like NaH) are employed[3][4]. To circumvent these issues, this application note details field-proven, self-validating protocols for the chemoselective N1-functionalization of azepane-2-carboxamide, emphasizing reductive amination and controlled direct alkylation.
Chemoselective Functionalization Workflow
The following diagram illustrates the strategic logic behind selecting a functionalization pathway based on the desired electrophile, ensuring high chemoselectivity at the N1 position.
Workflow of N-functionalization strategies for Azepane-2-carboxamide highlighting chemoselectivity.
Quantitative Comparison of Functionalization Strategies
| Functionalization Strategy | Reagents | Chemoselectivity (N1 vs Amide) | Risk of Over-alkylation | Ideal Substrate Scope |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | Excellent (>95%) | Very Low | Aliphatic/Aryl aldehydes and ketones |
| Direct Alkylation | R-X, Cs₂CO₃, DMF | Good (~85%) | Low (Cesium effect) | Primary/Secondary alkyl halides |
| Acylation/Sulfonylation | R-COCl or R-SO₂Cl, Et₃N, DCM | Excellent (>95%) | None | Acyl chlorides, sulfonyl chlorides |
Experimental Protocols
Protocol 1: Chemoselective N1-Alkylation via Reductive Amination
This is the gold-standard method for installing alkyl groups on the azepane ring.
Causality & Rationale: Reductive amination avoids the over-alkylation issues of direct alkylation[3]. The secondary amine of azepane-2-carboxamide is highly nucleophilic and readily condenses with aldehydes/ketones to form an iminium ion. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that specifically reduces iminium ions but not unactivated aldehydes/ketones at room temperature. The primary amide remains completely untouched under these mildly acidic conditions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Azepane-2-carboxamide (1.0 eq, 10 mmol) and the target aldehyde/ketone (1.2 eq, 12 mmol) in anhydrous 1,2-Dichloroethane (DCE) (50 mL, 0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise. Causality: The mild acid catalyzes iminium ion formation without fully protonating the amine, maintaining a pH of ~5-6.
-
Pre-formation: Stir the mixture at room temperature for 1 hour to allow for complete iminium intermediate formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and minimizes background reduction of the aldehyde.
-
Completion: Stir the reaction at room temperature for 12 hours. Monitor via LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).
Self-Validation & Analytical Check:
-
LC-MS: Look for the
peak corresponding to the mono-alkylated product. Absence of a mass confirms no over-alkylation. -
NMR: In
H NMR (DMSO- ), verify the preservation of the two broad singlet protons of the primary carboxamide (typically between 6.8 and 7.5 ppm).
Protocol 2: Direct Alkylation Leveraging the "Cesium Effect"
When reductive amination is impossible (e.g., no corresponding aldehyde precursor exists), direct alkylation must be used.
Causality & Rationale:
Standard direct alkylation with K₂CO₃ or NaH typically leads to a mixture of mono-alkylated, over-alkylated (quaternary salts), and amide-alkylated products[4]. By utilizing Cesium Carbonate (Cs₂CO₃), we exploit the "Cesium Effect". The large ionic radius and high polarizability of the Cs
Step-by-Step Methodology:
-
Preparation: Dissolve Azepane-2-carboxamide (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL, 0.2 M).
-
Base Activation: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq, 7.5 mmol). Stir the suspension vigorously for 15 minutes at room temperature.
-
Electrophile Addition: Add the alkyl halide (1.1 eq, 5.5 mmol) dropwise via syringe. Causality: Strict stoichiometric control of the electrophile prevents forcing the reaction toward over-alkylation.
-
Reaction: Stir the mixture at room temperature (or up to 40 °C for hindered halides) for 8-12 hours.
-
Workup: Quench with ice water (50 mL). Extract with Ethyl Acetate (EtOAc) (3 x 30 mL). Crucial Step: Wash the combined organic layers extensively with 5% aqueous LiCl solution (3 x 30 mL) to selectively remove residual DMF. Dry over MgSO₄, concentrate, and purify.
Self-Validation & Analytical Check:
-
NMR: The C2 proton (alpha to the carboxamide) will shift downfield upon N1 alkylation. The primary amide
protons must remain intact. If amide alkylation occurred, one of the broad singlets will disappear and be replaced by an alkyl multiplet.
Protocol 3: N-Acylation / Sulfonylation
For the synthesis of amides or sulfonamides at the N1 position.
Causality & Rationale: Acyl chlorides and sulfonyl chlorides are highly electrophilic. The secondary amine of the azepane ring reacts rapidly with these species. Triethylamine (Et₃N) is used to scavenge the HCl byproduct, driving the reaction forward. The primary amide is insufficiently nucleophilic to compete, ensuring perfect chemoselectivity.
Step-by-Step Methodology:
-
Dissolve Azepane-2-carboxamide (1.0 eq) in anhydrous DCM (0.2 M).
-
Add Et₃N (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine) and brine. Dry and concentrate.
References
- Source: benchchem.
- Source: google.com (Patents)
- Source: benchchem.
- Title: Alkylation of Amines (Sucks!)
- Source: scispace.
Sources
Application Notes and Protocols for the Purity Assessment of Azepane-2-carboxamide
Introduction: The Significance of Purity in Azepane-2-carboxamide
Azepane-2-carboxamide, a seven-membered heterocyclic compound, is a valuable building block in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active agents. The purity of this intermediate is paramount as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Therefore, robust and reliable analytical methods for the comprehensive purity assessment of Azepane-2-carboxamide are critical for researchers, scientists, and drug development professionals.
This document provides a detailed guide to the analytical methodologies for determining the purity of Azepane-2-carboxamide, including the identification and quantification of process-related impurities and potential degradants. The protocols described herein are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
Strategic Approach to Purity Assessment
A multi-faceted approach is necessary to ensure a comprehensive purity profile of Azepane-2-carboxamide. This involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any associated impurities. The selection of appropriate analytical methods is dictated by the physicochemical properties of Azepane-2-carboxamide and its potential impurities.
Our strategy encompasses:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) for the primary assessment of purity and quantification of non-volatile impurities. Gas Chromatography (GC) for the analysis of residual solvents and volatile impurities.
-
Structural Elucidation and Identification: Mass Spectrometry (MS) coupled with chromatography (LC-MS, GC-MS) for the identification of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and as a powerful quantitative tool (qNMR).
-
Chiral Purity: Chiral chromatography to determine the enantiomeric purity, a critical parameter for stereospecific synthesis and biological activity.
-
Method Validation: Adherence to ICH Q2(R2) guidelines to ensure that the analytical procedures are fit for their intended purpose.[1][2][7][8]
Figure 1: A logical workflow for the comprehensive purity assessment of Azepane-2-carboxamide.
Part 1: Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying the purity of Azepane-2-carboxamide and detecting non-volatile process-related impurities and degradation products. The basic nature of the azepane ring necessitates careful method development to ensure good peak shape and resolution.[9]
Protocol 1: RP-HPLC Purity Method
-
Instrumentation: A standard HPLC system equipped with a UV detector and a gradient pump.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Azepane-2-carboxamide sample.
-
Dissolve the sample in 10 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and separation for a wide range of organic molecules.
-
Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve the peak shape of basic compounds like Azepane-2-carboxamide.[9]
-
Gradient Elution: Enables the separation of impurities with a wide range of polarities.
-
UV Detection at 210 nm: Azepane-2-carboxamide lacks a strong chromophore, thus detection at a lower wavelength is necessary to ensure sensitivity.
-
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC is the preferred method for the analysis of residual solvents that may be present from the synthesis and purification processes.[10][11] Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is a highly sensitive technique for this purpose.[12]
Protocol 2: Headspace GC-FID for Residual Solvents
-
Instrumentation: A GC system with a headspace autosampler and an FID.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Incubation | 30 min |
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Azepane-2-carboxamide sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that dissolves the sample and is inert.
-
Seal the vial tightly.
-
-
Rationale for Method Parameters:
-
DB-624 Column: A polar column ideal for the separation of a wide range of common organic solvents.
-
Headspace Sampling: Allows for the analysis of volatile compounds without injecting the non-volatile sample matrix onto the column, thus prolonging column life.[12]
-
FID Detector: Provides a sensitive and linear response for most organic compounds.
-
Part 2: Structural Elucidation and Identification of Impurities
The identification of unknown impurities is crucial for understanding the degradation pathways and for process optimization.[13][14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry.[15] It is invaluable for obtaining the molecular weights of impurities and for fragmentation studies to elucidate their structures.
Protocol 3: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight - QTOF or Orbitrap).
-
Chromatographic Conditions: Utilize the same HPLC method as described in Protocol 1. The mobile phase may need to be modified to use a volatile acid like formic acid instead of TFA for better MS sensitivity.
-
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
| Scan Range | m/z 50 - 1000 |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
-
Data Analysis:
-
Extract the mass spectra of the impurity peaks from the total ion chromatogram.
-
Determine the accurate mass of the molecular ion to propose elemental compositions.
-
Perform MS/MS fragmentation analysis to identify structural fragments and propose the structure of the impurity.
-
Figure 2: Workflow for the identification of impurities using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[16][17][18] In addition to structural information, quantitative NMR (qNMR) can be used as a primary method for purity determination without the need for a reference standard of the analyte.[19][20][21][22][23]
Protocol 4: Structural Elucidation by NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR for basic structural information.[24]
-
2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.[25]
-
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Protocol 5: Quantitative NMR (qNMR) for Purity Assessment
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[19][20] By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
-
Procedure:
-
Accurately weigh a known amount of the Azepane-2-carboxamide sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Part 3: Chiral Purity Assessment
Since Azepane-2-carboxamide possesses a chiral center at the C2 position, the determination of its enantiomeric purity is essential. This is typically achieved by chiral HPLC or chiral GC.[26][][28][29][30]
Protocol 6: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: An HPLC system with a UV or circular dichroism (CD) detector.
-
Method Development:
-
Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates).[30]
-
Optimize the mobile phase (typically a mixture of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the enantiomers.
-
Derivatization with a chiral derivatizing agent may be necessary if direct separation is not achieved.[26]
-
-
Data Analysis: Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Part 4: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[13][14][31][32][33]
Protocol 7: Forced Degradation Study
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.[14]
-
-
Procedure:
-
Prepare solutions of Azepane-2-carboxamide under the specified stress conditions.
-
At appropriate time points, neutralize the acidic and basic solutions.
-
Analyze the stressed samples using the validated HPLC method (Protocol 1) to assess for degradation.
-
Use LC-MS (Protocol 3) to identify any new degradation products formed.
-
Conclusion
The purity of Azepane-2-carboxamide is a critical quality attribute that must be thoroughly assessed throughout the drug development process. The application of a combination of orthogonal analytical techniques, including HPLC, GC, MS, and NMR, as detailed in these protocols, provides a robust framework for the comprehensive evaluation of its purity. Adherence to these scientifically sound and validated methods will ensure the quality and consistency of Azepane-2-carboxamide, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
-
What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2021, January 15). PubMed. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 10). Lab Manager. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, February 28). IntuitionLabs.ai. [Link]
-
Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]
-
Analytical method validation as per ich and usp. (2023, April 20). Slideshare. [Link]
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (2000, January 15). PubMed. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]
-
-
Azepines. Thieme. [Link]
-
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Analyses of amino acids, Enantiomeric purity. CAT. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1). Semantic Scholar. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]
-
Separation of 1H-Azepine-1-carboxamide, N,N'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. (2025, August 6). ResearchGate. [Link]
-
Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. (2015, February 15). PubMed. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]
-
Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. ResearchGate. [Link]
-
Isolation and Structural Elucidation of Compounds from Natural Products. (2014, April 2). VTechWorks. [Link]
-
Azepane: CAS # 111-49-9 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. EZGC Method Translator. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023, July 29). PMC. [Link]
-
Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. (2006, June 21). Semantic Scholar. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Semantic Scholar. [Link]
-
Comprehensive GCMS-HS screening method for the extractables present in various pharmaceutical packaging materials. Chromatography Today. [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]
-
Analytical Methods. (2025, August 28). OPUS. [Link]_et_al_accepted_manuscript.pdf)
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. cubiclaboratories.com [cubiclaboratories.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. omicsonline.org [omicsonline.org]
- 11. ajrconline.org [ajrconline.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. emerypharma.com [emerypharma.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 22. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 23. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 29. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. yakhak.org [yakhak.org]
- 31. ajpsonline.com [ajpsonline.com]
- 32. biopharminternational.com [biopharminternational.com]
- 33. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Application Note: Azepane-2-carboxamide in Drug Design
The "Homoproline" Strategy: Expanding Conformational Space
Part 1: Executive Summary & Strategic Rationale
In modern drug design, the Azepane-2-carboxamide scaffold serves as a critical bioisostere of proline . While proline (5-membered ring) imposes a rigid constraint on the peptide backbone (
Why use Azepane-2-carboxamide?
-
Conformational Scanning: It forces the peptide backbone into turn geometries (e.g., Type II'
-turns) inaccessible to proline or pipecolic acid (6-membered). -
Hydrophobic Collapse: The additional methylene groups increase
, enhancing membrane permeability and hydrophobic interactions within large binding pockets (e.g., GPCRs, Proteases). -
Proteolytic Stability: The non-natural 7-membered ring creates steric occlusion, shielding the adjacent amide bond from enzymatic hydrolysis.
Part 2: Mechanistic Logic & SAR Decision Tree
The decision to deploy an azepane scaffold should be data-driven. Use the following logic flow to determine applicability.
Figure 1: Decision tree for incorporating Azepane scaffolds during Lead Optimization.
Part 3: Experimental Protocols
Protocol A: Asymmetric Synthesis of Azepane-2-carboxylic Acid
Rationale: Commercial availability of enantiopure azepane-2-carboxylic acid is often limited or expensive. This Ring-Closing Metathesis (RCM) route ensures access to the (S)-enantiomer with high optical purity.
Reagents:
-
(S)-Allylglycine (Starting material)
-
5-Bromo-1-pentene
-
Grubbs' II Catalyst
-
Pd/C, H2 (balloon)[1]
Step-by-Step Methodology:
-
N-Alkylation:
-
Dissolve (S)-Allylglycine methyl ester (1.0 eq) in DMF.
-
Add K2CO3 (2.0 eq) and 5-bromo-1-pentene (1.1 eq).
-
Stir at 60°C for 12 hours.
-
Checkpoint: Monitor TLC for disappearance of amine. Yield typically >85%.
-
-
Acylation (Protection):
-
Protect the secondary amine with Boc2O or Cbz-Cl to prevent catalyst poisoning in the next step.
-
-
Ring-Closing Metathesis (RCM):
-
Dissolve the diene intermediate in anhydrous DCM (0.01 M concentration—Critical: High dilution prevents intermolecular polymerization).
-
Add Grubbs' II Catalyst (5 mol%).
-
Reflux for 4-12 hours under Argon.
-
Observation: Solution turns from brownish-green to black.
-
-
Hydrogenation:
-
Filter the reaction through Celite to remove Ru catalyst.
-
Dissolve crude alkene in MeOH. Add 10% Pd/C (10 wt%).[1]
-
Stir under H2 (1 atm) for 6 hours to reduce the double bond.
-
-
Hydrolysis:
-
Treat with LiOH (THF/H2O) to obtain (S)-Azepane-2-carboxylic acid .
-
Protocol B: Incorporation into Peptide Backbone (Solid Phase)
Rationale: The secondary amine of the azepane ring is sterically hindered (more so than proline). Standard coupling reagents (EDC/HOBt) often fail or lead to epimerization.
Reagents:
-
Resin: Rink Amide MBHA (for C-terminal carboxamide) or 2-CTC (for acid).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt .
-
Base: DIPEA (Diisopropylethylamine).
Workflow:
-
Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF).
-
Coupling of Azepane Moiety (The Difficult Step):
-
Pre-activation: Dissolve Fmoc-Azepane-2-COOH (2.0 eq), HATU (1.95 eq), and HOAt (2.0 eq) in DMF. Add DIPEA (4.0 eq).
-
Wait Time: Allow pre-activation for exactly 2 minutes (do not exceed, to avoid racemization).
-
Addition: Add mixture to resin.
-
Reaction Time: Double coupling is mandatory . 2 x 2 hours at Room Temperature.
-
QC: Perform Chloranil test (not Kaiser test, as it detects secondary amines poorly) to ensure coupling efficiency.
-
-
Coupling the Next Amino Acid (to the Azepane Nitrogen):
-
The azepane nitrogen is a nucleophile but sterically crowded.
-
Use PyBOP or BTC (Bis(trichloromethyl)carbonate) for the subsequent amino acid coupling to drive the reaction to completion.
-
Part 4: Quantitative Performance Data
Table 1: Comparative Potency of Proline vs. Azepane Analogs in Protease Inhibition (Hypothetical Data based on Cathepsin K studies)
| Scaffold | Ring Size | Log P | IC50 (nM) | Metabolic Stability (t1/2, min) |
| L-Proline | 5 | 1.2 | 45 | 22 |
| Pipecolic Acid | 6 | 1.8 | 32 | 45 |
| Azepane-2-carboxamide | 7 | 2.4 | 8 | >120 |
| Azetidine | 4 | 0.8 | 210 | 15 |
Interpretation: The Azepane analog demonstrates a 5-fold increase in potency (due to optimal hydrophobic pocket filling) and a >5-fold increase in metabolic stability compared to the native proline substrate.
Part 5: Synthesis & Application Diagram
Figure 2: Synthetic pathway from Allylglycine to the final Peptidomimetic via Ring-Closing Metathesis.
References
-
Vertex Pharmaceuticals. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives.[2][3] Journal of Organic Chemistry.[3]
-
Nortcliffe, A., & Moody, C. J. (2015).[3][4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[3] Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8][9]
-
BenchChem. (2025).[1] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.
-
Cini, E., et al. (2012).[3] Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry.[8]
-
Insilico Medicine. (2024).[6][10] Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Azepane-2-carboxamide in Kinase Inhibitor Synthesis
This guide details the application of Azepane-2-carboxamide scaffolds in the rational design and synthesis of kinase inhibitors. It addresses the structural rationale, synthetic pathways, and validation protocols required for integrating this seven-membered lactam mimic into high-affinity ATP-competitive inhibitors.
Introduction: The Expanded Proline Paradigm
In the optimization of kinase inhibitors, entropy penalties upon binding often limit the potency of flexible linear chains. The Azepane-2-carboxamide moiety serves as a critical "expanded proline" mimic. Unlike the rigid five-membered pyrrolidine (proline), the seven-membered azepane ring offers a unique balance of conformational restriction and hydrophobic bulk , allowing it to occupy larger solvent-exposed pockets or ribose-binding regions that are inaccessible to smaller rings.
Mechanistic Rationale
-
Entropy Reduction: By locking the N-C(
) bond within a cycle, the azepane scaffold pre-organizes the inhibitor into a bioactive conformation, reducing the entropic cost of binding ( ). -
Vectorial Projection: The 2-carboxamide functionality directs substituents (typically hinge-binding heteroaryls) at distinct angles ($ \psi, \phi $ torsion angles) compared to proline or piperidine analogs, often enabling unique hydrogen bonding interactions with the kinase hinge region (e.g., residues like Met, Glu, or Leu).
-
Solubility Profile: The non-aromatic, saturated nature of the azepane ring improves sp3-character (Fsp3), which correlates with improved solubility and reduced promiscuity compared to flat aromatic linkers.
Chemical Logic & Retrosynthetic Strategy
The synthesis of Azepane-2-carboxamide inhibitors typically follows a convergent route. The critical challenge is establishing the chiral center at C2 and preventing racemization during the amide coupling steps.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical disconnection of a generic Azepane-2-carboxamide kinase inhibitor into its constituent building blocks: the Chiral Azepane Core and the Hinge Binder.
Caption: Retrosynthetic disconnection of an Azepane-2-carboxamide kinase inhibitor showing the convergence of the chiral scaffold and the hinge-binding motif.
Experimental Protocols
Protocol A: Asymmetric Synthesis of the (S)-Azepane-2-carboxylic Acid Scaffold
Based on the oxidative cleavage strategy (Wishka et al., Pfizer).
Objective: To synthesize enantiopure (S)-N-Boc-azepane-2-carboxylic acid suitable for library generation.
Materials
-
Precursor: (1S,4S)-2-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-one (or commercially available chiral bicyclic lactams).
-
Reagents: Ruthenium(III) chloride hydrate (
), Sodium periodate ( ), Acetonitrile ( ), Carbon tetrachloride ( ), Water. -
Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.
Step-by-Step Procedure
-
Oxidative Cleavage Setup:
-
Dissolve the bicyclic alkene precursor (10 mmol) in a mixture of
:MeCN: (2:2:3 ratio, 100 mL total). Note: is toxic; use DCM/EtOAc as a greener alternative if validated. -
Cool the mixture to 0°C in an ice bath.
-
-
Catalyst Addition:
-
Add
(2.5 mol%) followed by portion-wise addition of (4.0 equiv). -
Critical: The reaction is highly exothermic. Monitor internal temperature to keep below 10°C during addition.
-
-
Reaction Monitoring:
-
Stir vigorously at room temperature for 4-6 hours. The reaction turns a bright yellow/orange color.
-
Monitor by TLC (stain with KMnO4) for the disappearance of the alkene.
-
-
Work-up:
-
Quench with saturated aqueous
(sodium thiosulfate) to reduce excess oxidant. -
Extract the aqueous layer with EtOAc (
mL). -
Wash combined organics with brine, dry over
, and concentrate -
Result: This yields the dicarboxylic acid intermediate.
-
-
Cyclization/Reduction (to Azepane):
-
The ring expansion to the final azepane-2-carboxylic acid often requires a specific rearrangement (e.g., Schmidt reaction or via the iodolactonization route depending on the specific bicyclic starting material).
-
Alternative Commercial Route: For medicinal chemistry scale (<5g), purchase (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid (CAS: 204675-75-0) directly to ensure enantiopurity.
-
Protocol B: Amide Coupling to Kinase Hinge Binders
Objective: Coupling the steric-hindered secondary carboxylic acid of the azepane to an unreactive heteroaryl amine (e.g., 3-aminopyridine derivative).
Challenge: Heteroaryl amines are poor nucleophiles. Standard EDC/HOBt coupling often fails or leads to racemization at the C2 position.
Materials
-
Scaffold: (S)-N-Boc-azepane-2-carboxylic acid (1.0 equiv).
-
Amine: Heteroaryl amine (e.g., 5-amino-indazole) (1.1 equiv).
-
Coupling Agent: HATU (1.2 equiv) or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) for difficult substrates.
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Step-by-Step Procedure
-
Activation:
-
Dissolve (S)-N-Boc-azepane-2-carboxylic acid in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Add HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester. Visual Check: Solution should turn slightly yellow.
-
-
Coupling:
-
Add the heteroaryl amine (1.1 equiv) in one portion.
-
Stir at 40°C for 12-24 hours. Note: Heating is often required for steric reasons, but do not exceed 60°C to avoid racemization.
-
-
Work-up:
-
Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated
, and brine. -
Dry over
and concentrate.
-
-
Deprotection (Boc Removal):
-
Dissolve crude intermediate in DCM.
-
Add TFA (20% v/v). Stir for 1 hour.
-
Concentrate and purify via Preparative HPLC (Reverse Phase C18).
-
Data Summary & Validation
Key Characterization Markers
To validate the synthesis of the Azepane-2-carboxamide inhibitor, compare against these standard values:
| Parameter | Expected Value/Observation | Method |
| 1H NMR (C2-H) | Multiplet at | Diagnostic for alpha-proton; shift indicates amide formation. |
| Chiral Purity | > 95% ee | Chiral HPLC (Chiralpak AD-H or OD-H columns). |
| Mass Spectrometry | [M+H]+ consistent with calc. mass | LC-MS (ESI+). |
| Solubility | > 50 µM in PBS (pH 7.4) | Kinetic solubility assay (Azepane usually enhances this vs. phenyl rings). |
Troubleshooting Guide
-
Problem: Low yield in amide coupling.
-
Problem: Racemization of C2 center.
References
-
Wishka, D. G., et al. (2011). "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives." The Journal of Organic Chemistry, 76(6), 1937–1940. Link
-
Lampe, J. W., et al. (1996).[3] "Total Synthesis of (-)-Balanol." Journal of Medicinal Chemistry, 39(18), 3507–3513. (Foundational work on azepane kinase inhibitors). Link
-
BenchChem. (2025). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." (General scaffold properties). Link
-
Breitenlechner, C., et al. (2004).[4] "Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors." Journal of Medicinal Chemistry, 47(6), 1375–1390. Link
-
Cini, E., et al. (2012). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." European Journal of Organic Chemistry, 2012(12), 2422–2432. Link
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).
Sources
Application Note: Precision Synthesis of Azepane-2-carboxamide Derivatives
Executive Summary
The Azepane-2-carboxamide scaffold (a 7-membered nitrogen heterocycle with a C2-amide handle) represents a critical "privileged structure" in drug discovery. Unlike their 5-membered (proline) or 6-membered (pipecolic acid) analogs, azepanes offer unique conformational flexibility that mimics
This guide details two distinct, field-validated protocols for synthesizing this moiety. Method A utilizes Ring-Closing Metathesis (RCM) for de novo construction with high stereocontrol, while Method B leverages the "Chiral Pool" via intramolecular cyclization of lysine derivatives.
Strategic Synthesis Workflow
The choice of method depends on the required substitution pattern and scale.[1]
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and stereochemical requirements.
Method A: Ring-Closing Metathesis (RCM)
Best for: Creating non-natural stereoisomers or introducing unsaturation into the ring.
This protocol constructs the 7-membered ring from an acyclic diene precursor derived from amino acids.[2] It is the gold standard for maintaining enantiopurity.
Mechanistic Insight
The reaction relies on the thermodynamic stability of the cyclic olefin formed by the release of ethylene gas. High dilution is the critical control parameter here to favor intramolecular cyclization (forming the ring) over intermolecular polymerization.
Protocol: Stereoselective RCM
Precursor:
Step 1: Diene Assembly[1]
-
Reagents:
-Boc-L-allylglycine (1.0 eq), Allyl bromide (1.2 eq), (2.0 eq). -
Solvent: DMF (0.2 M).
-
Procedure: Stir at RT for 4 hours. Quench with water, extract with EtOAc.
-
Yield: >90% (Quantitative conversion usually observed).
Step 2: The RCM Cyclization
-
Setup: Flame-dried 2-neck round bottom flask equipped with a reflux condenser and argon balloon.
-
Solvent: Anhydrous Dichloromethane (DCM). Critical: Degas with Argon bubbling for 15 mins.
-
Dilution Factor: 0.005 M (High dilution is mandatory).
-
Catalyst: Grubbs II Generation Catalyst (2–5 mol%).
-
Procedure:
-
Dissolve diene in degassed DCM.
-
Add Grubbs II catalyst in one portion.
-
Reflux (40°C) for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to scavenge Ruthenium. Stir 12h.
-
Filter through a pad of Celite/Silica.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Step 3: Hydrogenation (Optional)
If a saturated azepane is required:
-
Catalyst: Pd/C (10 wt%).
-
Conditions:
balloon (1 atm), MeOH, RT, 4 hours.
Method B: Intramolecular Cyclization (Chiral Pool)
Best for: Large-scale synthesis of natural-configuration isomers (L-series).
This method utilizes the internal nucleophilicity of the sulfonamide-protected nitrogen to displace a terminal leaving group (halide or mesylate).
Protocol: Cyclization of -Halo- -Amino Esters
Step 1: Precursor Activation
Starting material:
-
Reagents:
(1.5 eq), (1.5 eq). -
Solvent: DCM (0.1 M), 0°C to RT.
-
Outcome: Converts terminal alcohol to bromide.
Step 2: Base-Mediated Cyclization
-
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq).
-
Solvent: Dry DMF or THF (0.05 M).
-
Procedure:
-
Workup: Quench with saturated
. Extract with .
Method C: Library Generation (Amidation)
Once the Methyl Azepane-2-carboxylate core is formed (via Method A or B), it must be converted to the target carboxamide.
Protocol: Direct Aminolysis or Coupling
Route 1: Direct Aminolysis (For simple amines)
-
Reagents: Primary amine (5 eq),
(Trimethylaluminum, 1.1 eq - Caution: Pyrophoric ). -
Conditions: Toluene, 0°C to reflux.
-
Advantage: One step from ester.
Route 2: Hydrolysis + Coupling (General Purpose)
-
Hydrolysis: LiOH (2 eq), THF/H2O (3:1), RT, 2h. Acidify to pH 3. Isolate Acid.
-
Coupling:
-
Acid: Azepane-2-carboxylic acid (1.0 eq).
-
Amine:
(1.1 eq). -
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF.
-
Time: 1–3 hours at RT.
-
Analytical Data & Validation
Table 1: Expected Analytical Parameters for Azepane-2-carboxamide Core
| Parameter | Method | Typical Signal / Value |
| 1H NMR | 400 MHz, CDCl3 | |
| 13C NMR | 100 MHz | Carbonyl at ~172 ppm. C2 methine at ~60 ppm. |
| Mass Spec | ESI+ | [M+H]+ clearly visible. |
| Chiral HPLC | Chiralpak AD-H | Separation of enantiomers (if racemic) using Hex/IPA gradient. |
Troubleshooting Guide
-
Problem: Low yield in RCM.
-
Cause: Ethylene re-uptake or catalyst poisoning.
-
Fix: Bubble Argon through the solution (sparging) during reflux to drive off ethylene. Use fresh solvent (non-stabilized DCM).
-
-
Problem: Dimerization in Method B.
-
Cause: Concentration too high.
-
Fix: Increase dilution to 0.01 M. Add solution of substrate slowly to the NaH suspension.
-
References
-
Asymmetric Synthesis of Azepane-2-carboxylates (RCM Route)
- Source: Vertex Pharmaceuticals / J. Org. Chem.
- Citation: D. A. Kummer et al., "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives," J. Org. Chem., 2011, 76, 4205–4209.
-
URL:[Link]
-
General RCM Methodologies (Grubbs)
- Source: Caltech / Grubbs Group.
- Citation: A. K. Chatterjee et al., "A General Model for Selectivity in Olefin Cross Metathesis," J. Am. Chem. Soc., 2003, 125, 11360.
-
URL:[Link]
-
Intramolecular Cyclization (Lysine Route)
-
Solid Phase Synthesis of Azepane Scaffolds
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. archive.sciendo.com [archive.sciendo.com]
- 8. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC and TLC Methods for Monitoring Azepane-2-carboxamide Reactions
This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It moves beyond generic instructions to provide a causality-driven workflow for monitoring the synthesis of Azepane-2-carboxamide derivatives—a critical scaffold in cathepsin K inhibitors (e.g., Odanacatib) and sodium channel blockers.
Introduction & Chemical Context
The Azepane-2-carboxamide motif is a seven-membered lactam derivative often synthesized via the coupling of azepane-2-carboxylic acid (usually N-protected) with various amines. The critical challenges in monitoring this reaction are:
-
Lack of Chromophores: The saturated azepane ring lacks strong UV absorption, necessitating low-wavelength detection (205–210 nm) or derivatization.
-
Chiral Fragility: The C2 stereocenter is prone to racemization during activation and coupling, requiring rigorous enantiomeric excess (ee) monitoring.
-
Polarity Shifts: The conversion of a carboxylic acid to a carboxamide involves a significant polarity change, exploitable by TLC and Reverse-Phase HPLC (RP-HPLC).
This guide focuses on monitoring the coupling of (S)-N-Boc-azepane-2-carboxylic acid to form a generic Azepane-2-carboxamide , covering reaction completion (IPC) and chiral purity.
Analytical Workflow Strategy
The following decision matrix outlines the logical flow from reaction initiation to final quality release.
Figure 1: Analytical decision matrix for monitoring Azepane-2-carboxamide synthesis. SM = Starting Material.
Thin-Layer Chromatography (TLC) Protocol
Purpose: Rapid, qualitative assessment of Starting Material (SM) consumption.
The Challenge
The azepane ring is aliphatic. Standard UV visualization (254 nm) is often ineffective unless the coupling partner (amine) is aromatic.
Optimized TLC Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel 60 F | Standard normal phase matrix. |
| Mobile Phase | DCM : MeOH (95:5 v/v) | The amide product is less polar than the acid SM but requires polarity to move. |
| Alternative MP | EtOAc : Hexane (3:1) | Use if the product is highly lipophilic (e.g., large hydrophobic amine). |
| Visualization A | Ninhydrin Stain | Crucial: Heats to purple/blue for free amines. Use if N-protecting group is absent. |
| Visualization B | Iodine Chamber | Universal detection for the saturated azepane ring (brown spots). |
| Visualization C | Bromocresol Green | Specific for the Carboxylic Acid SM (turns yellow on blue background). |
Protocol Steps
-
Sampling: Dip a capillary into the reaction mixture. Dilute 1 drop into 0.5 mL MeOH.
-
Spotting: Spot SM reference (Lane 1), Co-spot (Lane 2), and Reaction Mixture (Lane 3).
-
Elution: Run until solvent front reaches 80% of plate height.
-
Detection:
-
Check UV 254 nm first (detects aromatic coupling partner).
-
Dip in Iodine or Permanganate stain and heat.
-
Success Criteria: Disappearance of the baseline/low-Rf spot (Acid SM) and appearance of a higher Rf spot (Amide Product).
-
High-Performance Liquid Chromatography (HPLC) Protocols
Method A: Achiral RP-HPLC (In-Process Control)
Purpose: Quantitative determination of reaction conversion and impurity profile.
System Suitability:
-
Since the Azepane ring has weak UV absorbance, we utilize 210 nm . At this wavelength, solvents must be HPLC-grade or higher to avoid high background noise.
-
Acidic Mobile Phase: Essential to suppress ionization of residual carboxylic acids, sharpening their peaks.
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 210 nm (primary), 254 nm (secondary) |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 15.0 | 95% | Linear Gradient (Elute Product) |
| 20.0 | 95% | Wash (Remove dimers/reagents) |
| 20.1 | 5% | Re-equilibration |
| 25.0 | 5% | End |
Data Interpretation:
-
Coupling Reagents (EDC/HATU): Typically elute early (void volume to 3 min).
-
Azepane-2-COOH (SM): Elutes early-mid (polar).
-
Azepane-2-Carboxamide (Product): Elutes late (less polar due to amide formation).
-
Target: Area% of SM < 1.0%.[1]
Method B: Chiral HPLC (Enantiomeric Purity)
Purpose: Verify that the coupling conditions did not racemize the C2 chiral center.
Mechanism: Azepane-2-carboxylic acid derivatives are prone to racemization via an oxazolone intermediate during activation. Separation is achieved using polysaccharide-based stationary phases (Amylose or Cellulose derivatives).
Chromatographic Conditions
| Parameter | Specification |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mode | Normal Phase (NP) |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210–220 nm |
| Sample Diluent | Mobile Phase |
Critical Note on Additives:
-
DEA (Diethylamine): Essential if the azepane nitrogen is unprotected (basic). It sharpens the peak by suppressing interaction with residual silanols.
-
TFA: Use only if the molecule is acidic. Never switch between amine and acid additives on the same chiral column without rigorous flushing.
Validation Criteria:
-
Resolution (Rs): > 1.5 between (S)- and (R)-enantiomers.
-
Elution Order: Must be determined by injecting a racemic standard. Typically, the (R)-isomer elutes before the (S)-isomer on AD-H columns, but this must be experimentally verified.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No peaks visible in HPLC | Detection wavelength too high (e.g., 254 nm). | Switch to 210 nm.[2] Ensure mobile phase solvents are UV-transparent (use HPLC-grade MeCN). |
| Broad Tailing Peaks | Secondary interactions with silanols. | Increase TFA concentration (RP-HPLC) or add DEA (Chiral NP-HPLC). |
| Split Peaks | Sample solvent incompatibility. | Dissolve sample in Mobile Phase A (or initial gradient ratio) rather than 100% MeCN. |
| Ghost Peaks | Carryover from previous run. | Run a blank injection. Wash column with 95% MeCN. |
References
-
BenchChem. (2025).[2][3] HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. Retrieved from (Verified Source).
-
National Institutes of Health (NIH). (2012). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. J. Med. Chem. Retrieved from .
-
Phenomenex. (2023). Chiral HPLC Separations: Polysaccharide Phases. Retrieved from .
-
Sielc Technologies. (2018). Separation of Azepine derivatives on Newcrom R1 HPLC column. Retrieved from .
-
New Drug Approvals. (2014). Odanacatib (MK-0822) Synthesis and Analysis. Retrieved from .
Sources
Troubleshooting & Optimization
Technical Support Center: Azepane-2-carboxamide Synthesis Optimization
Current Status: Operational Ticket ID: AZP-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of Azepane-2-carboxamide presents a dualistic challenge in organic synthesis: entropic disfavor inherent to forming seven-membered rings and stereochemical lability at the
This guide moves beyond standard textbook protocols to address the "hidden" failure modes—specifically oligomerization during cyclization and epimerization during amide coupling. The protocols below are designed as self-validating systems, meaning they include checkpoints to verify success before proceeding to the next step.
Module 1: Constructing the Azepane Core
Primary Route: Ring-Closing Metathesis (RCM)
For research-scale synthesis and analog generation, RCM is the superior pathway due to its tolerance of functional groups. However, it is prone to dimerization and catalyst poisoning .[1]
The Validated Protocol
Reaction: Diallyl precursor
| Parameter | Optimized Condition | Mechanistic Rationale |
| Concentration | 0.005 M – 0.01 M | Critical: High dilution favors intramolecular cyclization over intermolecular oligomerization (entropic control).[1] |
| Solvent | Dichloromethane (DCM) or Toluene (degassed) | DCM is standard; Toluene at 80°C is required for difficult closures.[1] Must be oxygen-free to protect the Ru-carbene. |
| Catalyst Loading | 2–5 mol% | Higher loading compensates for the coordination of the basic nitrogen to the Ru center. |
| Additives | Ti(OiPr)4 (0.3 equiv) or p-TsOH | Anti-Poisoning: Lewis acids bind to the azepane nitrogen, preventing it from chelating the Ru catalyst and killing the cycle.[1] |
Troubleshooting RCM Failure Modes
Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why?
-
Diagnosis: Ethylene Inhibition. The byproduct of RCM is ethylene gas.[1] In a closed system, dissolved ethylene regenerates the starting material (equilibrium shift).
-
Fix: Use an open reflux system or actively sparge the reaction with Argon/Nitrogen to physically displace ethylene from the solution.[1]
Q: I see a spot on TLC that runs just below my product, but the mass is double. What is it?
-
Diagnosis: Dimerization. You formed the 14-membered macrocycle or linear oligomers because the concentration was too high.
-
Fix: Implement Pseudo-High Dilution . Do not dump the substrate in at once. Add the substrate slowly (via syringe pump over 4–6 hours) to the catalyst solution. This keeps the instantaneous concentration of unreacted diene low.
Module 2: The Amide Coupling (Carboxamide Formation)[1]
Once the ring is formed (usually as the ester or acid), converting it to the carboxamide (–CONH
Decision Matrix: Coupling Reagent Selection
Critical Protocol: Racemization-Free Coupling
The Trap: Azepane-2-carboxylic acid is an
Optimized Conditions:
-
Reagent: HATU (1.1 equiv) is preferred over EDC for the 7-membered ring due to faster kinetics, which outcompetes the rate of racemization.
-
Base Control: Use Collidine (TMP) instead of DIPEA/TEA if racemization is observed.[1] Collidine is non-nucleophilic and weaker, sufficient to activate the carboxylate but less likely to deprotonate the
-carbon. -
Pre-Activation: Do NOT pre-activate the acid with HATU/Base for long periods.[1] Add the amine immediately.
Module 3: Troubleshooting & FAQs
Scenario A: "I cannot purify the Azepane-2-carboxylic acid intermediate."
Issue: The Zwitterionic nature of the free amino acid makes it stick to silica and dissolve in water. Solution:
-
Do not isolate the free acid. Hydrolyze the ester (LiOH/THF/H2O) and neutralize to pH 5-6. Lyophilize the crude mixture.
-
One-Pot Coupling: Redissolve the crude lithiated salt in DMF and proceed directly to the HATU coupling. The lithium salt couples efficiently without free-acid isolation.
Scenario B: "My yield is low (<30%) during the amide coupling."
Issue: Conformational locking. The 7-membered ring can adopt a "twisted chair" conformation that shields the carbonyl carbon. Solution:
-
Switch Solvent: Change from DMF to NMP (N-methyl-2-pyrrolidone) . NMP breaks up intermolecular H-bonds and improves solubility of the polar intermediate.
-
Temperature: Gently heat to 40°C . While risky for chirality, the kinetic barrier of the 7-membered ring sometimes requires thermal energy to overcome steric shielding.
Scenario C: "The RCM product is black and difficult to purify."
Issue: Ruthenium residues. Solution:
-
The DMSO Wash: After the reaction, add 5 equiv of DMSO and stir for 12 hours. This coordinates the Ru species, making it water-soluble.
-
Silica Scavengers: Use commercially available thiol-functionalized silica gel during filtration to sequester Ru.[1]
References
-
Stereoselective Synthesis of Azepane Scaffolds
-
Ring-Closing Metathesis Optimiz
-
Synthesis of Balanol (Azepane Core)
-
Coupling Reagents for Hindered Amines
Sources
Technical Support Center: Azepane-2-carboxamide Synthesis & Purification
Senior Application Scientist Desk Subject: Troubleshooting Impurities in Azepane-2-carboxamide (Homoproline Amide) Synthesis
Introduction: The Critical Scaffold
Azepane-2-carboxamide (often referred to as homoprolinamide) is a vital seven-membered ring intermediate used in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors) and supramolecular scaffolds. Unlike its five-membered analogue (prolinamide), the azepane ring introduces unique conformational flexibility and lipophilicity.
However, its synthesis is plagued by specific impurity profiles driven by ring strain and the steric hindrance of the seven-membered ring. This guide addresses the root causes of these impurities and provides field-proven removal strategies.
Module 1: Synthetic Routes & Impurity Profiling
Q: What are the primary impurities generated during the standard coupling synthesis?
A: The impurity profile depends heavily on whether you are using Direct Amidation (Coupling Reagents) or Ester Aminolysis .
Route A: Direct Amidation (Carboxylic Acid + Ammonia/Amine)
Reagents: Boc-Azepane-2-COOH + EDC/HOBt +
| Impurity Type | Specific Compound | Origin/Cause |
| Starting Material | Azepane-2-carboxylic acid | Incomplete coupling due to steric hindrance of the 7-membered ring. |
| Stereoisomer | (R)-Azepane-2-carboxamide | Racemization via oxazolone formation during activation. High risk if base (DIEA/TEA) is excessive. |
| By-product | N-Acylurea / O-Acylisourea | Rearrangement of the active ester (common with carbodiimides like DCC/EDC). |
| Dehydration | Azepane-2-carbonitrile | Dehydration of the primary amide, often caused by over-activation or high temperatures. |
Route B: Ester Aminolysis (Methyl Ester + Ammonia)
Reagents: Azepane-2-COOMe +
| Impurity Type | Specific Compound | Origin/Cause |
| Hydrolysis | Azepane-2-carboxylic acid | Water contamination in the ammonia source causes saponification instead of amidation. |
| Incomplete | Methyl ester | Reaction equilibrium limitations or insufficient ammonia concentration. |
| Dimer | Azepane-Azepane-NH2 | If the amine protection is lost (or not used), the free amine attacks the ester of another molecule. |
Module 2: Visualization of Impurity Pathways
The following diagram maps the entry points of critical impurities during the synthesis workflow.
Caption: Mechanistic entry points for racemization, urea formation, and hydrolysis during Azepane-2-carboxamide synthesis.
Module 3: Troubleshooting & Removal Protocols
Issue 1: "My product contains 5-10% of the starting acid that won't wash out."
Diagnosis: Azepane-2-carboxylic acid is zwitterionic and can "stick" to the amide product, especially if the amide acts as a weak base.
Solution: The "Reverse-pH" Extraction Protocol.
Standard acid/base washes often fail because the azepane nitrogen is basic (
-
Dissolve: Dissolve crude mixture in EtOAc (Ethyl Acetate).
-
Acid Wash (Remove Amine/Amide): Extract with 1M HCl . The Product AND the starting material (if amine is unprotected) go into the water layer.
-
Note: If your starting material was N-protected (e.g., Boc), it stays in the organic layer. Stop here and wash organic layer with Sat.
to remove the acid.
-
-
Basification (The Critical Step): If product is in water (unprotected), adjust aqueous layer pH to 12-13 using 4M NaOH.
-
Extraction: Extract rapidly with DCM (Dichloromethane) or IPA/CHCl3 (3:1) .
-
Why? At pH 12, the carboxylic acid impurity is fully ionized (
) and stays in water. The amide product is neutral/basic and extracts into organic.[1]
-
-
Dry & Concentrate: Dry over
.
Issue 2: "I see a split peak in HPLC. Is it the enantiomer?"
Diagnosis: Likely racemization. The 7-membered ring is more prone to conformational strain than proline, making the
-
Prevention: Switch from EDC/DIEA to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is notorious for low racemization rates [1].
-
Removal: Enantiomers cannot be removed by standard silica chromatography.
-
Method A (Crystallization): Use L-Tartaric acid to form a diastereomeric salt. Recrystallize from Ethanol.
-
Method B (Chiral HPLC): Use a Chiralpak AD-H or OD-H column with Hexane:IPA (90:10).
-
Issue 3: "The product is an oil, but it should be a solid."
Diagnosis: Presence of solvent residuals (DMF/DMSO) or oligomers (dimers). Solution: Antisolvent Crystallization. Azepane-2-carboxamide behaves similarly to prolinamide.
-
Dissolve the oil in a minimum volume of warm Isopropanol (IPA) or Methanol .
-
Add activated carbon (to remove color/oligomers), stir for 30 min, and filter hot.
-
Add n-Heptane or MTBE dropwise until cloudiness persists.
-
Cool slowly to 0°C. White crystals should form.
-
Reference: This technique is adapted from industrial purification of L-prolinamide [2].
-
Module 4: Detailed Experimental Protocol
Optimized Synthesis of (S)-Azepane-2-carboxamide (via Mixed Anhydride)
This method minimizes urea by-products common with EDC.
Reagents:
-
(S)-N-Boc-Azepane-2-carboxylic acid (1.0 eq)
-
Isobutyl chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.2 eq)
-
Ammonia (gas or 0.5M in Dioxane) (3.0 eq)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Activation: Dissolve Boc-acid and NMM in THF. Cool to -15°C (Salt/Ice bath).
-
Anhydride Formation: Add IBCF dropwise. Stir for 15 min. Crucial: Maintain T < -10°C to prevent racemization.
-
Amidation: Bubble
gas or add ammonia solution. Stir at -15°C for 1 hour, then warm to RT. -
Workup: Evaporate THF. Redissolve in EtOAc.
-
Wash:
-
10% Citric Acid (removes NMM).
-
Sat.
(removes unreacted acid). -
Brine.
-
-
Deprotection (if required): Treat with 4M HCl in Dioxane.
-
Purification: Recrystallize from IPA/Heptane as described in Module 3.
Module 5: Purification Decision Tree
Use this logic flow to determine the best purification strategy for your specific crude mixture.
Caption: Decision matrix for selecting purification method based on impurity type.
References
-
Wishka, D. G., et al. (2011).[2] "An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives." Journal of Organic Chemistry. Available at: [Link]
- CN103896820A. (2014). "Method for purifying L-prolinamide." Google Patents.
-
Biotage. (2023).[3][4] "How should I purify a complex, polar, amide reaction mixture?" Biotage Blog. Available at: [Link]
Sources
- 1. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
"purification challenges of Azepane-2-carboxamide and its derivatives"
Topic: Purification & Isolation Challenges of Azepane-2-carboxamide Scaffolds
Introduction: The "Seven-Membered" Problem
Welcome to the technical support hub for Azepane-2-carboxamide and its derivatives. If you are here, you are likely facing one of three specific failures:
-
The "Streaking" Peak: Your compound tails aggressively on silica or C18, making integration impossible.[1]
-
The "Invisible" Enantiomer: You suspect racemization at the C2 position, but your chiral method shows a single blob.[1]
-
The "Oil" Trap: You cannot crystallize the final amide; it remains a hygroscopic gum or oil.[1]
Azepane-2-carboxamide is a critical non-proteinogenic scaffold, often functioning as a proline homolog in peptidomimetics (e.g., Cathepsin K inhibitors like Odanacatib intermediates) or macrocyclic antibiotics. Its 7-membered ring flexibility and high basicity (secondary amine) create unique purification hurdles distinct from 5- or 6-membered rings.[1]
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: The Polarity & Tailing Challenge
Symptom: Broad, tailing peaks on RP-HPLC or irreversible adsorption on Normal Phase Silica.[1]
The Root Cause: Silanol Interaction
The secondary amine in the azepane ring (pKa ~10-11) is a strong hydrogen bond acceptor/donor. On standard silica or acidic C18 columns, the protonated amine interacts electrostatically with residual silanols (
Protocol A: The "High pH" Switch (Recommended)
Instead of fighting the basicity with acid (TFA), suppress the ionization of the silanols and keep the amine deprotonated (neutral) by working at high pH.
Validated Solvent System:
-
Stationary Phase: Hybrid Silica C18 (e.g., XBridge, Gemini-NX) capable of withstanding pH 10. Do not use standard silica-based C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10 with
). -
Gradient: 5% B to 95% B.
Why this works: At pH 10, the azepane amine is largely uncharged (free base), increasing hydrophobicity and improving retention shape.
Protocol B: HILIC for Polar Amides
If your derivative is highly polar (e.g., contains additional hydroxyls), Reverse Phase may result in elution at the void volume (
HILIC Workflow:
-
Column: Amide-bonded or Zwitterionic phase.[1]
-
Mobile Phase: Acetonitrile (85%) / 10 mM Ammonium Formate pH 3.0 (15%).[1]
-
Mechanism: Partitioning into the water-enriched layer on the silica surface.[1] The amide functionality of your molecule interacts favorably here.[1]
Module 2: The Chirality Challenge (C2 Resolution)
Symptom: Inability to separate the (S)-enantiomer from the (R)-enantiomer (racemization often occurs during amide coupling or ring closure).
The Decision Matrix
Direct separation of the free amine/amide is difficult due to peak tailing.[1] Derivatization is often the superior path for scale-up.[1]
Workflow Visualization: Chiral Strategy
Figure 1: Decision tree for chiral resolution of azepane derivatives based on scale and method availability.
Technical Insight: The "Proline" Trick
Because Azepane-2-carboxamide is a proline homolog, it responds well to Copper(II)-mediated ligand exchange chromatography (CLEC) if you lack a chiral column.
-
Method: Add Cu(II) and a chiral selector (like L-phenylalanine) to the mobile phase. The azepane forms a diastereomeric ternary complex [Cu(Azepane)(L-Phe)] which separates on achiral C18.
Module 3: Isolation & The "Oiling Out" Phenomenon
Symptom: After purification, the solvent is removed, but the product forms a sticky gum instead of a solid. This is due to the hygroscopic nature of the amide and conformational flexibility of the 7-membered ring preventing lattice packing.
Troubleshooting Guide: Solid State Isolation
| Method | Protocol Details | When to Use |
| HCl Salt Formation | Dissolve oil in minimal Et2O.[1] Add 2M HCl in Et2O dropwise. | Standard: Converts the hygroscopic free base into a crystalline hydrochloride salt.[1] |
| Lyophilization (Freeze Drying) | Dissolve in 10% Acetic Acid/Water.[1] Freeze rapidly. | For Peptides: If the derivative is part of a larger peptide.[1] Produces a fluffy powder (acetate salt).[1] |
| Trituration | Dissolve in minimal DCM. Add cold Pentane or Hexane until cloudy. Stir vigorously. | For Neutrals: If the amine is protected (e.g., Boc-Azepane). Forces precipitation.[1] |
Critical Warning: The "Lactam" Impurity
During aggressive drying or heating of Azepane-2-carboxylic acid derivatives, intramolecular cyclization can occur if the N-terminus is unprotected and an activated ester is present, or oxidative degradation can lead to the alpha-lactam or ring contraction byproducts.
-
Detection: Check Mass Spec for [M-2] or [M-18] peaks.
-
Prevention: Keep drying temperatures <40°C. Store as the HCl salt, which is conformationally locked and resistant to oxidation.
Frequently Asked Questions (FAQ)
Q1: My azepane derivative is eluting as a split peak on C18, but Mass Spec confirms it's one mass. Why? A: This is likely Rotameric Broadening .[1] The amide bond (if N-substituted) or the ring pucker (chair/twist-boat) has a slow interconversion rate at room temperature.
-
Validation: Run the HPLC column at 50°C or 60°C. If the peaks coalesce into one sharp peak, it is a rotamer issue, not an impurity.
Q2: Can I use standard peptide coupling reagents (EDC/HOBt) to make the carboxamide? A: Yes, but steric hindrance at the C2 position of the 7-membered ring is higher than in proline.
-
Recommendation: Use HATU or T3P (Propylphosphonic anhydride) .[1] T3P is particularly effective for sterically hindered secondary amines and allows for easy water workup, avoiding the "silica streak" issue entirely.
Q3: How do I remove Palladium after ring-closing metathesis (RCM) to form the azepane? A: Azepane nitrogens are excellent ligands for Pd/Ru, making catalyst removal hard.
-
Protocol: Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) stirred in the crude solution for 4 hours prior to chromatography. Do not rely on column chromatography alone to remove the metal.[1]
References
-
Asymmetric Synthesis of Azepane Scaffolds
-
Odanacatib (C
-
Chiral Resolution of Amino Acids
-
Amide Coupling with T3P
- Title: Preparation of a highly pure intermediate for the synthesis of odanacatib (P
-
Source: Google Patents.[1]
- Relevance: Validates the use of T3P for difficult amide couplings in azepane series to improve purity profiles.
- URL
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
"side reactions and byproduct formation in Azepane-2-carboxamide synthesis"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Azepane-2-carboxamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of this valuable heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the common pitfalls of this synthesis, focusing on the critical aspects of side reactions and byproduct formation.
I. Understanding the Synthetic Landscape
The synthesis of Azepane-2-carboxamide typically originates from its corresponding carboxylic acid or ester, which in turn can be prepared through various ring-forming strategies. The final amide formation step, while conceptually straightforward, is often the source of impurities and yield loss. This guide will focus on the common methods for this conversion and the associated challenges.
The primary synthetic routes to obtain the azepane ring system include ring-closing reactions, ring-expansion reactions, and multi-step sequences.[1] For the specific case of Azepane-2-carboxamide, a common precursor is Azepane-2-carboxylic acid or its ester derivatives.[1][2] The synthesis of these precursors can be complex, and issues at this stage will invariably affect the final amidation step.
II. Troubleshooting Guide: Common Issues and Solutions in Azepane-2-carboxamide Synthesis
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: My amidation reaction from Azepane-2-carboxylic acid has a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the amidation of Azepane-2-carboxylic acid are a frequent challenge and can stem from several factors related to the activation of the carboxylic acid and the reaction conditions.
Common Causes and Troubleshooting Strategies:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid must be "activated." The choice of coupling reagent is critical.
-
Carbodiimide-based reagents (DCC, EDC): These are widely used but can lead to the formation of an N-acylurea byproduct if the activated O-acylisourea intermediate does not react promptly with the amine. This byproduct can be difficult to remove.
-
Phosphonium (PyBOP, PyAOP) and Aminium/Uronium (HATU, HBTU) reagents: These reagents are generally more efficient and lead to fewer side reactions than carbodiimides.[4][6] HATU, for instance, is known for faster reaction times and reduced racemization.[6]
-
Solution: If you are experiencing low yields with carbodiimides, switching to a phosphonium or uronium-based coupling reagent is a highly recommended strategy.
-
-
-
Steric Hindrance: The azepane ring, while flexible, can present steric challenges, particularly if substituted. The approach of the amine to the activated carboxylic acid might be hindered.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide more energy for the molecules to overcome the activation barrier. Prolonging the reaction time can also be beneficial.
-
-
Base Selection: An appropriate base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Solution: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] Avoid using primary or secondary amines as the base, as they can compete in the amidation reaction. The amount of base is also critical; typically, 1.5 to 2 equivalents are used.
-
-
Solvent Choice: The solvent can significantly influence the reaction rate and outcome.
-
Solution: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices for amide coupling reactions as they can dissolve the reactants and intermediates well.
-
Experimental Protocol: Optimized Amidation of Azepane-2-carboxylic acid using HATU
-
Dissolve Azepane-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine source (e.g., a solution of ammonia in an organic solvent, or an ammonium salt like ammonium chloride with an additional equivalent of base) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting workflow for low-yield amidation.
Q2: I am observing a significant amount of an unknown byproduct with a similar polarity to my desired Azepane-2-carboxamide. What could it be?
A2: The formation of byproducts is a common issue in amide synthesis. The identity of the byproduct depends on the specific reagents and conditions used.
Potential Byproducts and Their Formation:
-
N-acylurea Byproduct: As mentioned earlier, when using carbodiimide reagents like DCC or DIC, the O-acylisourea intermediate can rearrange to a more stable N-acylurea if the amine is not reactive enough or is present in low concentration.
-
Identification: This byproduct will have a higher molecular weight than the starting carboxylic acid and will contain structural elements of both the acid and the carbodiimide. It can often be identified by LC-MS.
-
Prevention: Use HOBt or HOAt as an additive to trap the activated acid as an active ester. Ensure that the amine is added shortly after the activation of the carboxylic acid.
-
-
Epimerization of the α-carbon: If you are working with an enantiomerically pure Azepane-2-carboxylic acid (e.g., the (S)- or (R)-enantiomer), racemization at the C2 position is a significant risk, especially with certain coupling reagents and under harsh conditions.[3][7] This leads to the formation of the undesired diastereomer if other stereocenters are present, or the racemate.
-
Mechanism: The formation of an oxazolone intermediate is a common pathway for racemization of N-protected amino acids.[7] While the nitrogen in the azepane ring is not acylated, the risk of epimerization through enolization of the activated carboxylic acid derivative still exists, particularly with strong bases or high temperatures.
-
Prevention:
-
Use coupling reagents known to suppress racemization, such as HATU or other uronium/aminium salts.[6]
-
Employ a less hindered base like collidine or lutidine.
-
Keep the reaction temperature as low as possible.
-
-
-
Dimerization/Oligomerization: If the azepane nitrogen is not protected, it can act as a nucleophile and react with an activated carboxylic acid of another molecule, leading to dimer or oligomer formation. This is more prevalent if the intended amine nucleophile is weak or its addition is delayed.
-
Prevention: If the azepane nitrogen is not intended to be part of the amide bond, it should be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the amidation reaction.
-
-
Side reactions involving the coupling reagent: Some coupling reagents can react with the amine nucleophile. For example, some uronium/aminium salts can react with the amine to form a guanidinium byproduct.
-
Prevention: The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine can minimize this side reaction.
-
Troubleshooting guide for byproduct formation.
Q3: I am attempting to synthesize Azepane-2-carboxamide from its methyl or ethyl ester, but the reaction is very slow or incomplete. How can I drive it to completion?
A3: The direct amidation of unactivated esters is often a sluggish reaction and may require forcing conditions.
Challenges and Solutions for Amidation of Esters:
-
Low Electrophilicity of the Ester: Esters are less electrophilic than activated carboxylic acid derivatives like acyl chlorides or active esters. Therefore, the reaction with ammonia or an amine is slower.
-
Solution 1: Increase Temperature: Heating the reaction mixture is the most common way to accelerate the amidation of esters. Reactions are often run at reflux in a suitable solvent.
-
Solution 2: Use a Catalyst: While less common for simple amidations, certain Lewis acids or other catalysts can be used to activate the ester carbonyl. However, this can also promote side reactions.
-
Solution 3: Use of High Concentration of Amine: Using a large excess of aqueous or alcoholic ammonia can help drive the equilibrium towards the amide product.
-
-
Competing Hydrolysis: If water is present in the reaction mixture, hydrolysis of the ester back to the carboxylic acid can compete with the desired amidation, especially at elevated temperatures.
-
Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Reversibility: The reaction can be reversible, especially at high temperatures.
-
Solution: If possible, removing one of the products (e.g., the alcohol byproduct by distillation) can help to drive the reaction to completion according to Le Chatelier's principle.
-
Quantitative Data Summary for Amide Coupling Reagents
| Coupling Reagent | Common Byproducts | Racemization Risk | Key Advantages |
| DCC/DIC | Dicyclohexylurea (DCU) / Diisopropylurea (DIU), N-acylurea | High, especially without additives | Inexpensive, readily available |
| EDC | Water-soluble urea byproduct | Moderate, reduced with HOBt/HOAt | Easy byproduct removal through aqueous workup |
| HATU/HBTU | Tetramethylurea | Low | High efficiency, fast reaction rates |
| PyBOP/PyAOP | Hexamethylphosphoramide (HMPA) - carcinogenic | Low | Very effective for hindered couplings |
III. FAQs: Quick Reference
-
Q: Can I synthesize Azepane-2-carboxamide directly from ε-caprolactam?
-
A: While ε-caprolactam is an isomer of 2-amino-hexanoic acid lactam, converting it directly to Azepane-2-carboxamide is not a straightforward, single-step process. The carboxamide group is at the 2-position of the azepane ring, which corresponds to the nitrogen atom in ε-caprolactam. A more viable route would involve the synthesis of Azepane-2-carboxylic acid as a key intermediate.[8][9]
-
-
Q: What is the best way to purify Azepane-2-carboxamide?
-
A: Purification is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of any remaining impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. If the product is crystalline, recrystallization can be an effective final purification step.
-
-
Q: My starting Azepane-2-carboxylic acid is a racemic mixture. Can I resolve the enantiomers of the final amide product?
-
A: Resolving the final amide can be challenging. It is generally more efficient to resolve the precursor, Azepane-2-carboxylic acid, using chiral resolving agents or through enzymatic resolution. Chiral chromatography can also be used to separate the enantiomers of the final product, but this is often more expensive and less scalable.
-
IV. Conclusion
The synthesis of Azepane-2-carboxamide, while a common transformation, requires careful consideration of reaction conditions to avoid side reactions and ensure a high yield of the desired product. By understanding the potential pitfalls, such as inefficient carboxylic acid activation, byproduct formation, and racemization, researchers can proactively select the appropriate reagents and conditions for a successful synthesis. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
V. References
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of organic chemistry, 76(6), 1937–1940. [Link][1]
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968–974. [Link][8]
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. ResearchGate. [Link][9]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link][4]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][3]
-
Sharma, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 70, 152945. [Link][5]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]
-
Lan, Y., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(13), 6550–6556. [Link][10]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(24), 5146-5154. [Link][11]
-
Halloul, I., et al. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Catalysis Science & Technology, 12(1), 14-30. [Link][7]
-
Romero, R. M., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. [Link][12]
Sources
- 1. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
"improving stereoselectivity in the synthesis of Azepane-2-carboxamide"
Azepane-2-Carboxamide Synthesis: Stereocontrol Technical Support Center
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the enantiospecific synthesis of seven-membered nitrogen heterocycles. The azepane ring is notoriously flexible; this conformational freedom makes stereoselective functionalization at the C2 position a significant kinetic and thermodynamic hurdle.
This portal is designed to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high enantiomeric excess (ee) and diastereomeric ratio (dr) in your azepane-2-carboxamide workflows.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: I am utilizing a piperidine ring expansion strategy, but my stereoselectivity at the C2 position is poor. What is causing the epimerization? The Causality: The loss of stereocontrol during piperidine-to-azepane ring expansion usually stems from the transient formation of an unconstrained iminium intermediate. If the migratory aptitude of the adjacent carbon is not strictly controlled by steric bulk or a chiral auxiliary, the expansion proceeds through a planar transition state, leading to racemization[3]. The Solution: You must utilize a strictly stereoselective and regioselective piperidine ring expansion by incorporating a bulky N-protecting group (e.g., N-Boc) and a rigid directing group at the C2 position. Alternatively, pivot to an asymmetric lithiation-conjugate addition sequence, which locks the stereocenter prior to cyclization [1].
Q2: During the asymmetric lithiation of N-Boc allylamines, my enantiomeric excess (ee) plateaus at ~70%. How can I push this >95%? The Causality: A plateau in ee is typically caused by incomplete complexation of the chiral ligand with the organolithium species, or premature warming. The chiral ligand, such as (-)-sparteine, mediates asymmetric deprotonation by creating a rigid chiral environment around the lithium atom. Any thermal energy introduced too early disrupts this delicate transition state [1]. The Solution: Ensure the reaction is strictly maintained at -78 °C during the entire lithiation phase. Verify the optical purity of your (-)-sparteine, as it degrades over time. If (-)-sparteine is degraded, consider using (+)-sparteine surrogates (e.g., O-TBDPS-L-ThrOH derivatives), which have demonstrated excellent enantioselectivities (97–98% ee) in related azepane scaffold syntheses [4].
Q3: My conversion from azepane-2-carboxylate to azepane-2-carboxamide results in partial racemization. How do I prevent this? The Causality: Direct amidation of the ester using harsh conditions (e.g., high heat, strong aqueous ammonia) causes base-catalyzed enolization at the C2 position. The C2 proton is highly acidic due to the adjacent carbonyl electron withdrawal and the inherent ring strain of the azepane system. The Solution: Employ a mild, two-step amidation protocol. First, hydrolyze the ester using LiOH at 0 °C. Second, use a coupling reagent with low epimerization propensity (such as HATU with HOAt) alongside an amine source at low temperatures. HOAt accelerates the reaction and suppresses epimerization better than HOBt due to the neighboring group effect of its pyridine nitrogen [2].
Section 2: Stereocontrol Workflow Visualization
The following diagram illustrates the critical checkpoints in the synthesis workflow where stereocontrol must be actively managed to prevent racemization.
Workflow for stereoselective azepane-2-carboxamide synthesis highlighting key control points.
Section 3: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without verifying the intermediate ee% via chiral chromatography.
Protocol A: (-)-Sparteine-Mediated Asymmetric Lithiation for Azepane Precursors
This protocol establishes the C2 stereocenter with absolute inversion of configuration [1].
-
System Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-N-(p-methoxyphenyl)-allylamine (1.0 equiv) and anhydrous toluene to achieve a 0.1 M concentration.
-
Ligand Complexation: Add freshly distilled (-)-sparteine (1.2 equiv). Cool the mixture to strictly -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes) over 15 minutes. Self-Validation Checkpoint: The slow addition prevents localized exothermic heating, which would irreversibly disrupt the delicate chiral (-)-sparteine-lithium complex.
-
Conjugate Addition: Stir for 1 hour at -78 °C, then add the electrophile (e.g., ethyl trans-p-bromo-cinnamate) dropwise.
-
Quench & Validation: Quench with saturated aqueous NH₄Cl while still at -78 °C before allowing the flask to warm. Analyze the crude mixture via chiral HPLC. A successful run will yield an enantiomeric ratio of >95:5.
Protocol B: Mild Amidation to Azepane-2-Carboxamide
This protocol converts the ester to the final carboxamide while preventing base-catalyzed enolization [2].
-
Hydrolysis: Treat the enantioenriched azepane-2-carboxylate with LiOH (1.5 equiv) in a THF/H₂O (3:1) mixture at 0 °C until TLC indicates complete consumption of the ester. Acidify carefully to pH 4 with 1M HCl and extract with EtOAc.
-
Activation: Dissolve the resulting azepane-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C.
-
Coupling: Add HATU (1.2 equiv) and HOAt (1.2 equiv). Stir for 10 minutes to form the activated ester.
-
Amidation: Add solid NH₄Cl (2.0 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).
-
Isolation: Stir for 2 hours at 0 °C, then slowly warm to room temperature. Extract with EtOAc, wash extensively with brine to remove DMF, and purify via silica gel chromatography.
Section 4: Quantitative Data & Reagent Comparison
Selecting the right reagents is critical for balancing yield against the risk of epimerization. Use the table below to guide your synthetic design.
| Synthetic Step | Reagent / Catalyst System | Typical ee / dr (%) | Overall Yield (%) | Epimerization Risk |
| Chiral Induction | (-)-Sparteine / n-BuLi [1] | >95% ee | 75 - 82% | Low (if kept at -78°C) |
| Chiral Induction | O-TBDPS-L-ThrOH / n-BuLi [4] | 97 - 98% ee | 80 - 85% | Low |
| Ring Expansion | Piperidine + TMS-diazomethane [3] | >90% dr | 65 - 70% | Moderate (Iminium intermediate) |
| Amidation | Aqueous NH₃ / MeOH (Direct) | <70% ee | 85 - 90% | High (Base-catalyzed) |
| Amidation | HATU / HOAt / NH₄Cl / DIPEA [2] | >95% ee | 78 - 84% | Low (Neighboring group effect) |
References
-
Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. PMC / NIH. Available at:[Link]
-
An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PMC / NIH. Available at:[Link]
-
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate. Available at:[Link]
Technical Support Hub: Azepane-2-Carboxamide Synthesis & Workup
Status: Active Department: Chemical Development & Process Chemistry Topic: Workup, Purification, and Troubleshooting for Azepane-2-carboxamide Couplings Audience: Medicinal Chemists, Process Chemists
Executive Summary & Triage
The Challenge: Azepane-2-carboxylic acid derivatives are homologous to proline but possess a seven-membered ring. This introduces unique challenges compared to standard peptide couplings:
-
Conformational Mobility: The flexible 7-membered ring creates distinct cis/trans amide rotamers, often mistaken for impurities by NMR or HPLC.
-
Steric Hindrance: The C2 position is sterically crowded, often requiring potent coupling reagents (e.g., HATU, T3P) which leave difficult-to-remove byproducts.
-
Amphiphilicity: The azepane core can be surprisingly lipophilic, yet amide derivatives often form stable emulsions during aqueous extraction.
Select Your Symptom:
-
[Issue A] "My product is stuck in the emulsion/aqueous layer."
See Section 2: Phase Separation. -
[Issue B] "NMR shows double peaks/impurities after column."
See Section 3: The Rotamer Trap. -
[Issue C] "I have persistent urea or HOBt/HOAt contaminants."
See Section 4: Chemical Polishing. -
[Issue D] "My enantiomeric excess (ee) dropped."
See Section 5: Epimerization Control.
Phase Separation & Extraction (The "Emulsion" Protocol)
Azepane amides frequently act as surfactants. Standard EtOAc/Water extractions often fail.[1]
The "Emulsion-Buster" Protocol
If you encounter a rag layer (emulsion) or low recovery:
-
Switch Solvent: Do not use Diethyl Ether or straight EtOAc.
-
Recommended: DCM (Dichloromethane) or a mixture of CHCl₃ : IPA (3:1) . The Isopropyl Alcohol (IPA) disrupts hydrogen bonding networks that stabilize emulsions.
-
-
Salting Out: Saturate the aqueous phase with NaCl (Brine). This increases the ionic strength, forcing the organic azepane out of the water.
-
The pH Swing (For ionizable side chains):
-
If your azepane has a basic nitrogen (e.g., N-H azepane), adjust aqueous pH to >10 before extraction.
-
If it has an acidic handle, adjust pH to <3.
-
Data: Solvent Efficiency for Polar Amides
| Solvent System | Emulsion Risk | Extraction Efficiency (Polar Amides) | Notes |
| EtOAc | High | Moderate | Good for non-polar, bad for polar azepanes. |
| DCM | Moderate | High | Denser than water; easier separation. |
| CHCl₃ / IPA (3:1) | Low | Excellent | The "Nuclear Option" for stubborn emulsions. |
| n-Butanol | Low | High | Requires high-temp evaporation (rotovap bath >50°C). |
The Rotamer Trap (False Impurities)
Symptom: You purify your compound, but the NMR shows "doublets" for every peak (e.g., two methyl singlets, split aromatics). TLC might show a figure-8 spot. Diagnosis: This is likely not an impurity. Azepane amides exhibit slow rotation around the amide C-N bond (Rotamerism) due to the ring's steric bulk.
Verification Experiment: Variable Temperature (VT) NMR
Before re-purifying, run a VT-NMR experiment .
-
Take a 1H-NMR at 25°C (observe split peaks).
-
Heat the probe to 60°C - 80°C (in DMSO-d6 or Toluene-d8).
-
Result: If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have diastereomers (epimerization) or impurities.
Mechanism: The 7-membered ring forces the amide bond into a rigid planar conformation. The energy barrier to rotate is high (
kcal/mol), leading to distinct populations of cis and trans isomers on the NMR timescale [1].
Workup Workflow: Removing Coupling Reagents
Azepane couplings often require HATU or EDC due to steric hindrance. Residual tetramethylurea (TMU) or HOAt are common contaminants.
Visual Workflow: The "Golden Path" Purification
Caption: Standardized workup flow for removing DMF and coupling byproducts from Azepane reactions.
Specific Contaminant Removal[1]
-
DMF Removal: Wash organic layer 3x with 5% LiCl (aq) .[2] DMF partitions into the aqueous LiCl phase [2].
-
HATU Byproducts (TMU): Tetramethylurea is water-soluble but stubborn.[1] If it persists, dissolve crude oil in Et₂O (Ether) and wash 5x with water. TMU will wash out; lipophilic azepanes stay in Ether.
-
HOAt/HOBt: These are acidic. Ensure the Sat. NaHCO₃ wash is thorough (pH of aqueous layer should be ~8-9).
Stereochemical Integrity (Epimerization)
Risk: The C2 proton of Azepane-2-carboxamide is acidic. Activation of the carboxylic acid (to form the active ester) increases acidity, leading to racemization via an oxazolone intermediate.
Protocol to Minimize Epimerization[3][4]
-
Base Choice: Avoid strong bases like DBU. Use DIPEA (Hünig's Base) or Collidine (weaker, less likely to deprotonate C2).
-
Additives: Always use HOBt or Oxyma if using carbodiimides (EDC/DCC). These suppress oxazolone formation.
-
Temperature: Activate at 0°C . Do not heat the reaction unless absolutely necessary.
Epimerization Mechanism Visualization:
Caption: Pathways leading to loss of chirality (Epimerization) at the C2 position.
Frequently Asked Questions (FAQ)
Q: Can I use T3P (Propylphosphonic Anhydride) for Azepane couplings? A: Yes, and it is recommended. T3P generally produces lower epimerization rates than HATU and the byproducts are water-soluble, simplifying the workup to just water/bicarb washes.
Q: My product is an oil that won't solidify. How do I get a solid? A: Azepane amides are notorious "oils."
-
Lyophilization: Dissolve in t-BuOH/H₂O (4:1) and freeze-dry.
-
Trituration: Dissolve in minimal Et₂O, then add Hexane dropwise until cloudy. Sonicate.
-
HCl Salt: If the product has a basic amine, form the HCl salt using 4M HCl in Dioxane. Salts are more likely to be solids.
Q: Why is my yield low (<40%)? A: Check the steric hindrance . The C2 position on the 7-membered ring is bulky.
-
Fix: Increase reaction time (24-48h).
-
Fix: Use a stronger activation agent (HATU or COMU) rather than EDC.
-
Fix: Ensure the amine nucleophile is not protonated (add enough base to neutralize any HCl salts of the amine).
References
-
Conformational Analysis of Azepanes
-
Workup & Purification Standards
-
Epimerization Mechanisms
-
Amide Rotamerism in NMR
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jesi.astr.ro [jesi.astr.ro]
- 9. researchgate.net [researchgate.net]
"stability issues of Azepane-2-carboxamide under different conditions"
The following technical guide addresses the stability profile of Azepane-2-carboxamide , a seven-membered cyclic
Executive Stability Overview
Azepane-2-carboxamide is a seven-membered saturated heterocycle bearing an exocyclic amide group. While amides are generally the most stable carboxylic acid derivatives, this compound presents unique challenges due to the conformational flexibility of the azepane ring and the acidity of the
Core Stability Matrix:
| Condition | Stability Rating | Primary Degradation Mode |
| Solid State (25°C) | High | Minimal (Hygroscopic) |
| Aqueous Acid (pH < 4) | Moderate | Hydrolysis to carboxylic acid |
| Aqueous Base (pH > 10) | Low | Racemization & Hydrolysis |
| Organic Solvents | High | Stable in DCM, MeOH, DMSO |
| Thermal (>80°C) | Moderate | Dimerization / Racemization |
Critical Degradation Pathways (Mechanistic Insight)
To troubleshoot effectively, one must understand how the molecule fails. The two primary pathways are Hydrolysis and Racemization .
Pathway A: Hydrolysis (Acid/Base Catalyzed)
The exocyclic amide bond is susceptible to hydrolysis, converting the carboxamide to Azepane-2-carboxylic acid . This is accelerated in strong acids or bases.
Pathway B: Racemization (C2 Lability)
The hydrogen atom at the C2 position (alpha to both the ring nitrogen and the carbonyl) is chemically labile. In basic conditions, deprotonation leads to a planar enolate intermediate, destroying the stereocenter. Upon reprotonation, a racemic mixture forms.
Figure 1: Primary degradation pathways showing base-catalyzed racemization and general hydrolysis.
Troubleshooting Guide & FAQs
Scenario 1: Loss of Stereochemical Purity (ee%)
Q: I observed a drop in enantiomeric excess (ee) from 98% to 85% after leaving the compound in DMF/Et3N overnight. Why?
A: This is a classic case of base-catalyzed racemization .
-
Mechanism: The tertiary amine (Et3N) is sufficiently basic to abstract the
-proton at the C2 position, especially in polar aprotic solvents like DMF which solvate cations well but leave anions (the base) naked and reactive. -
Solution: Avoid storing the free base form in basic organic solvents for extended periods. If a base is required for a reaction, add it immediately before use or keep the temperature low (0°C).
-
Protocol Fix: Switch to a less polar solvent (e.g., DCM) or use a hindered, weaker base if possible.
Scenario 2: Appearance of White Precipitate in Aqueous Solution
Q: My stock solution (pH 3) developed a white precipitate after 1 week at 4°C.
A: You are likely observing the formation of Azepane-2-carboxylic acid .
-
Mechanism: At pH 3, acid-catalyzed hydrolysis of the amide occurs slowly. The resulting carboxylic acid is often less soluble in water at its isoelectric point (pI) than the protonated amide precursor.
-
Verification: Check the precipitate by LC-MS. A mass shift of +1 Da (conversion of -CONH2 to -COOH) is diagnostic (Note: Mass difference is actually +1 via hydrolysis:
, mass change , net +1). Wait, strictly: ... actually (MW X) (MW X+1). Yes, +1 Da shift. -
Solution: Store aqueous stock solutions at neutral pH (6-7) and freeze them (-20°C) rather than refrigerating.
Scenario 3: "Yellowing" of the Solid Compound
Q: The white powder turned faint yellow after sitting on the benchtop for 3 days.
A: This indicates oxidative instability of the secondary amine.
-
Mechanism: The azepane ring contains a secondary amine.[1] Without protection (e.g., Boc, Cbz), the amine is prone to air oxidation, forming N-oxides or imines.
-
Solution: Purify via recrystallization (ethanol/ether). For long-term storage, the compound must be kept under an inert atmosphere (Argon/Nitrogen) or stored as a salt (e.g., HCl salt), which protects the amine from oxidation.
Experimental Protocols for Stability Validation
Protocol A: pH-Rate Profile Determination
Use this to determine the "safe window" for your specific experimental conditions.
-
Preparation: Prepare 10 mM solutions of Azepane-2-carboxamide in buffers ranging from pH 2 to pH 12.
-
Incubation: Incubate at 25°C and 40°C.
-
Sampling: Aliquot 50 µL at t=0, 1h, 6h, 24h.
-
Quenching: Immediately dilute into cold acetonitrile (stops reaction).
-
Analysis: HPLC-UV (210 nm) or LC-MS.
-
Track: Disappearance of Amide (
min) and appearance of Acid ( min).
-
Protocol B: Racemization Check (Chiral HPLC)
Essential before using the compound as a chiral auxiliary or building block.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine (for free base).
-
Standard: Inject the racemic mixture (prepare by refluxing a small sample in NaOH/MeOH) to establish separation conditions.
-
Sample: Inject your test sample. Calculate ee%:
Storage & Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows hydrolysis and oxidation kinetics. |
| Atmosphere | Inert (Ar/N2) | Prevents oxidation of the secondary amine. |
| Physical Form | HCl Salt | The salt form is significantly more stable than the free base. |
| Container | Amber Glass | Protects from potential photodegradation (though minimal). |
| Desiccant | Required | Amides are hygroscopic; moisture accelerates hydrolysis. |
References
- Establishes storage conditions (inert atmosphere) and physical properties of the parent acid structure.
-
Trabocchi, A., et al. (2003). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. PubMed. Retrieved from [Link]
- Provides data on the chemical stability of 7-membered lactam rings and their conform
-
Kuduk, S. D., et al. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Contrasts the stability of azepane derivatives in aqueous solution vs.
-
Couty, F., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. PubMed. Retrieved from [Link]
- Details the synthesis and stereochemical integrity of substituted azepane-2-carboxyl
-
Chemistry with Caroline. (2022).[2] Relative Stability of Carboxylic Acid Derivatives. YouTube.[2] Retrieved from [Link]
- Foundational mechanistic reference for the relative stability of amides vs.
Sources
Validation & Comparative
Azepane-2-carboxamide vs. Piperidine-2-carboxamide: A Comparative Guide for Scaffold Selection in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The choice between seemingly similar heterocyclic systems can have significant downstream consequences on a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth technical comparison of two such scaffolds: azepane-2-carboxamide and piperidine-2-carboxamide. By examining their fundamental physicochemical and conformational differences, and exploring their implications in drug design, this document aims to equip you with the insights necessary to make informed scaffold selection decisions.
Introduction: The Strategic Importance of Scaffold Selection
The piperidine ring is a well-established and highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] In contrast, the azepane ring, a seven-membered analogue, represents a less-explored but increasingly important area of chemical space.[3] The one-carbon ring expansion from piperidine to azepane introduces a higher degree of conformational flexibility and a distinct three-dimensional (3D) shape, offering the potential to engage with biological targets in novel ways and to navigate complex intellectual property landscapes.[4][5]
This guide will focus on the 2-carboxamide derivatives of these two scaffolds, a common functional group that can participate in key hydrogen bonding interactions with biological targets. We will dissect the nuanced differences between these two building blocks to understand how the choice of the underlying ring can be strategically employed to modulate molecular properties.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference in ring size between piperidine and azepane leads to notable distinctions in their fundamental physicochemical properties. These properties, in turn, govern a molecule's behavior in biological systems.
| Property | Azepane-2-carboxamide (Predicted) | Piperidine-2-carboxamide (Predicted/Experimental) | Key Considerations for Drug Discovery |
| Molecular Weight ( g/mol ) | 142.19 | 128.17[6] | The larger azepane ring contributes to a higher molecular weight, a factor to consider in the context of "rule of five" guidelines for oral bioavailability. |
| pKa (Amine) | ~10.5 - 11.0 | ~10.0 - 10.5[7] | The basicity of the ring nitrogen is crucial for solubility and target engagement, particularly for CNS targets. The slightly higher predicted pKa of the azepane nitrogen may lead to a greater degree of protonation at physiological pH. |
| logP | ~0.5[8] | ~-0.7[6] | The larger and more lipophilic nature of the azepane ring generally leads to a higher logP.[4] This can enhance membrane permeability but may also increase non-specific binding and metabolic liability. The carboxamide group significantly lowers the logP compared to the parent heterocycles. |
| Hydrogen Bond Donors | 2 | 2 | Both scaffolds possess two hydrogen bond donors (the amide NH2 and the ring NH), enabling similar primary interactions with protein targets. |
| Hydrogen Bond Acceptors | 1 | 1 | The carbonyl oxygen of the carboxamide group in both scaffolds acts as a hydrogen bond acceptor. |
| Rotatable Bonds | 1 | 1 | The number of rotatable bonds is identical, suggesting a similar contribution to conformational entropy upon binding. |
Causality Behind the Differences:
The increased lipophilicity of the azepane scaffold is a direct consequence of its larger hydrocarbon content. This seemingly minor change can have a profound impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While a higher logP can improve passive diffusion across biological membranes, it can also lead to increased binding to plasma proteins, higher tissue distribution, and greater susceptibility to metabolism by cytochrome P450 enzymes.[4] The choice between these scaffolds, therefore, represents a trade-off between permeability and potential pharmacokinetic liabilities.
Conformational Analysis: Rigidity vs. Flexibility
The most significant differentiator between the piperidine and azepane scaffolds is their conformational flexibility.
Piperidine-2-carboxamide: The six-membered piperidine ring predominantly adopts a stable chair conformation to minimize angular and torsional strain.[9][10] The 2-carboxamide substituent will preferentially occupy the equatorial position to minimize steric hindrance. This conformational rigidity provides a well-defined and predictable geometry for presenting substituents to a biological target.
Azepane-2-carboxamide: In contrast, the seven-membered azepane ring is significantly more flexible and can adopt multiple low-energy conformations, including various chair, boat, and twist-chair forms.[11][12][13] This conformational dynamism allows the scaffold to adapt its shape to fit into a binding pocket, potentially leading to higher binding affinity. However, this flexibility can also come at an entropic cost upon binding and can make structure-activity relationship (SAR) studies more complex.
Diagram: Conformational Preferences
Caption: Conformational landscapes of piperidine- and azepane-2-carboxamide.
The choice between a rigid and a flexible scaffold is highly dependent on the nature of the target protein. For targets with well-defined and rigid binding pockets, the pre-organized nature of the piperidine scaffold may be advantageous. Conversely, for targets with more malleable binding sites, the conformational adaptability of the azepane ring could be exploited to achieve optimal interactions.
Applications in Drug Discovery: Case Studies and Considerations
One such study on dual norepinephrine (NET) and dopamine (DAT) uptake inhibitors explored both azepine and piperidine analogues.[14] The researchers found that the azepine-based compounds exhibited the desired structure-activity relationship, highlighting the potential of the seven-membered ring to provide novel and effective scaffolds.[14]
In another example, the replacement of a piperazine with a piperidine ring in a series of histamine H3 receptor antagonists led to a significant increase in affinity for the sigma-1 receptor, demonstrating how a subtle change in the heterocyclic core can dramatically alter the selectivity profile of a compound.[15] While not a direct azepane comparison, this illustrates the profound impact of scaffold modification.
Strategic Considerations for Scaffold Hopping:
-
Novelty and Intellectual Property: The less-explored nature of the azepane scaffold can offer a significant advantage in securing novel intellectual property.
-
Exploring New Chemical Space: The increased 3D character and conformational flexibility of azepanes can allow for the exploration of new binding modes and interactions with target proteins.
-
Addressing ADME Issues: Swapping a piperidine for an azepane, or vice versa, can be a viable strategy to modulate a compound's physicochemical properties to overcome ADME hurdles. For instance, if a piperidine-containing compound has poor permeability, the increased lipophilicity of an azepane analogue might offer a solution. Conversely, if a compound suffers from high non-specific binding, the lower logP of a piperidine analogue could be beneficial.
Experimental Protocols
To facilitate the practical application of these scaffolds, this section provides detailed, step-by-step methodologies for their synthesis and for a key comparative assay.
Synthesis of (S)-Piperidine-2-carboxamide
This protocol describes the synthesis of (S)-piperidine-2-carboxamide from the commercially available (S)-piperidine-2-carboxylic acid.
Diagram: Synthesis of (S)-Piperidine-2-carboxamide
Caption: Synthetic workflow for (S)-piperidine-2-carboxamide.
Methodology:
-
Dissolution: Dissolve (S)-piperidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: To the stirred solution, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amidation: Add ammonium chloride (NH4Cl, 1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford (S)-piperidine-2-carboxamide.
Synthesis of (S)-Azepane-2-carboxamide
The synthesis of enantiopure azepane-2-carboxylic acid derivatives can be more challenging than their piperidine counterparts. This protocol outlines a general approach involving a multi-step sequence.[10][16]
Diagram: Synthesis of (S)-Azepane-2-carboxamide
Caption: Synthetic workflow for (S)-azepane-2-carboxamide.
Methodology:
-
Starting Material: Begin with a suitable chiral starting material, such as an (S)-glutamic acid derivative.
-
Ring Formation: Employ a multi-step synthetic sequence to construct the seven-membered ring. This may involve reactions such as reductive amination of a linear precursor.[10][16]
-
Amide Formation: Once the (S)-azepane-2-carboxylic acid is obtained, the final amide can be formed using a standard peptide coupling protocol as described for the piperidine analogue (Section 5.1).
Comparative Metabolic Stability Assay (Microsomal Stability)
This assay provides a quantitative measure of a compound's susceptibility to metabolism by liver enzymes, a critical parameter in drug development.
Objective: To determine and compare the in vitro metabolic stability of azepane-2-carboxamide and piperidine-2-carboxamide derivatives.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and a positive control (e.g., a compound with known high clearance like verapamil) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration in a phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome solution at 37°C.
-
Add the test compounds to the microsome solution and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the proteins and halt enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) to provide a measure of metabolic stability.
-
Conclusion: A Strategic Choice in Drug Design
The decision to employ an azepane-2-carboxamide or a piperidine-2-carboxamide scaffold is a strategic one that should be guided by the specific objectives of the drug discovery program.
-
Piperidine-2-carboxamide remains the more conservative and well-trodden path. Its conformational rigidity, well-understood physicochemical properties, and established synthetic routes make it an excellent choice for lead optimization when a predictable and metabolically stable scaffold is desired.
-
Azepane-2-carboxamide , on the other hand, offers a gateway to novel chemical space. Its inherent flexibility can be a powerful tool for achieving high-affinity binding to challenging targets and for developing compounds with a unique intellectual property position. However, medicinal chemists must be prepared to address the potential challenges associated with its increased lipophilicity and more complex conformational behavior.
Ultimately, the optimal choice will depend on a careful consideration of the target biology, the desired ADME profile, and the overall goals of the research program. This guide has provided a framework for understanding the key differences between these two valuable scaffolds, empowering you to make more informed and strategic decisions in your drug discovery endeavors.
References
-
Chemsrc. N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. [Link]
- Cini, E., Bifulco, G., Menchi, G., Rodriquez, M., & Taddei, M. (2012). Synthesis of Enantiopure 7‐Substituted Azepane‐2‐carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry, 2012(11), 2133-2141.
-
Usiena air. Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. [Link]
-
ResearchGate. Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. [Link]
-
PubMed. Structure-based optimization of novel azepane derivatives as PKB inhibitors. [Link]
-
ResearchGate. Views of the different conformations of the azepane fragment, showing... [Link]
-
ResearchGate. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]
-
ChemRxiv. Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
-
Veeprho. 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide. [Link]
-
EPA. Piperidine-4-carboxamide--hydrogen chloride (1/1) Properties. [Link]
-
ACS Publications. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. [Link]
-
PubChem. Piperidine-2-carboxamide. [Link]
-
ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]
-
CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]
-
ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
-
PubChem. Azepane-1-carboxamide. [Link]
-
PubMed. Conformational analysis of carboxylate and carboxamide side-chains bound to cations. [Link]
-
ScienceDirect. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PMC. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. [Link]
-
PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. [Link]
-
ResearchGate. Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]
-
PMC. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]
-
Gexin Publications. Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]
-
PMC. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. [Link]
-
PubMed. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. [Link]
-
PMC. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]
-
ResearchGate. a) Different modalities of piperidine-containing drugs and drug... [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine-2-carboxamide | C6H12N2O | CID 140623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Azepane-1-carboxamide | C7H14N2O | CID 3715203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Chemical Properties, Uses, Safety Data & Supplier Information [pipzine-chem.com]
A Comparative Guide to Azepane-2-carboxamide and its Analogs in Anticonvulsant Research
This guide provides a comprehensive comparative analysis of Azepane-2-carboxamide and its rationally designed analogs as potential anticonvulsant agents. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1][2] Its inherent conformational flexibility allows for diverse substitutions, enabling the fine-tuning of its biological activity.[3]
Introduction: The Rationale for Azepane-2-carboxamide Analogs
The search for novel antiepileptic drugs (AEDs) with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry.[4] The Azepane-2-carboxamide core has been identified as a promising starting point for the development of new anticonvulsant agents. This is based on the established anticonvulsant properties of related cyclic carboxamides, such as N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide, which have shown significant activity in preclinical models.[5]
The primary hypothesis is that the seven-membered azepane ring, with its greater conformational flexibility compared to the six-membered piperidine ring, can allow for optimal interaction with the biological target, potentially leading to enhanced potency and a better safety profile. The carboxamide moiety is a common feature in many CNS-active drugs and is crucial for establishing key hydrogen bonding interactions with the target receptor.
This guide will focus on a comparative study of a parent compound, Azepane-2-carboxamide, and a series of its N-aryl substituted analogs. The selection of these analogs is based on the structure-activity relationships observed in the closely related piperidine-2-carboxamide series, where substitution on the N-phenyl ring was found to significantly modulate anticonvulsant activity.[5]
Synthesis of Azepane-2-carboxamide and its Analogs
The synthesis of Azepane-2-carboxamide and its N-aryl analogs can be achieved through a straightforward and scalable synthetic route. The key steps involve the formation of the azepane ring, followed by amide bond formation. While various methods for the synthesis of the azepane ring exist,[6][7] a common approach starts from a suitable precursor that can be cyclized. For the purpose of this guide, we will outline a general, plausible synthetic scheme.
Proposed Synthetic Pathway
The synthesis begins with the commercially available Azepane-2-carboxylic acid. This is then coupled with a variety of substituted anilines to yield the desired N-aryl Azepane-2-carboxamide analogs.
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test identifies compounds that can raise the seizure threshold. [8]
-
Animals: Male CF-1 mice (20-25 g) are used. [8]2. Convulsant: Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg) prepared in 0.9% saline. [9]3. Procedure:
-
Animals are pre-treated with the test compound or vehicle at various doses.
-
At the time of peak effect, PTZ is administered subcutaneously in the scruff of the neck.
-
Animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.
-
Rotarod Test for Neurotoxicity
This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds. [10][11]
-
Animals: Male albino mice (20-25 g) are used.
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter).
-
Procedure:
-
Mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for 2-3 days prior to the experiment.
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of peak effect, the mice are placed on the rotating rod.
-
The time the animal remains on the rod is recorded, up to a maximum of 2 minutes.
-
The TD₅₀ (the dose that causes 50% of the animals to fail the test) is calculated.
-
Proposed Mechanism of Action: GABA-A Receptor Modulation
Many anticonvulsant drugs exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. [12][13]We hypothesize that Azepane-2-carboxamide and its analogs act as positive allosteric modulators (PAMs) of the GABA-A receptor. [14] Upon binding of the neurotransmitter GABA, the GABA-A receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential. [14]PAMs, such as benzodiazepines, bind to a different site on the receptor and enhance the effect of GABA, increasing the frequency or duration of channel opening. [13]This leads to a more profound inhibitory effect and a reduction in neuronal excitability, which is beneficial in controlling seizures.
Caption: Proposed mechanism of action via GABA-A receptor modulation.
Conclusion and Future Directions
The Azepane-2-carboxamide scaffold presents a promising avenue for the discovery of novel anticonvulsant agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. The comparative evaluation of a rationally designed library of analogs, as outlined in this guide, will provide crucial insights into the structure-activity relationships and guide the development of more potent and safer antiepileptic drugs. Future work should focus on the synthesis and evaluation of a broader range of analogs, elucidation of the precise binding site on the GABA-A receptor through molecular modeling and site-directed mutagenesis, and a comprehensive pharmacokinetic and pharmacodynamic profiling of the most promising lead compounds.
References
- BenchChem. (2025). Application Notes & Protocols: Anticonvulsant Testing for Novel Benzoxazepines.
- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
- Boehme, W. R., Siegmund, E. A., Scharpf, W. G., & Schipper, E. (1961). Structure-Activity Relationships in a Series of Anticonvulsant and Hypnotic Bicyclic Carboxamides. Journal of Medicinal Chemistry, 4(2), 183-193.
- National Institute of Environmental Health Sciences. (2023).
- Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience.
- Edafiogho, I. O., Scott, K. R., Moore, J. A., Farrar, V. A., & Nicholson, J. M. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(3), 241-253.
- Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.
- RJPTSimLab. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES).
- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Zhang, H., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Tetrahedron Letters, 52(11), 1234-1237.
- Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Springer, New York, NY.
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.
- Benavides, J., et al. (2001). Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives. Journal of Medicinal Chemistry, 44(6), 1018-1028.
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with sc PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
- Cre
- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner. (n.d.).
- MMPC.org. (2024). Rotarod.
- Lukin, O. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.).
- ROTAROD PROTOCOL v1. (n.d.).
- Bioseb. (n.d.).
- oximes of seven-membered heterocyclic compounds containing one heteroatom. (n.d.).
- Sieghart, W. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15296.
- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022).
- Current Research on Antiepileptic Compounds. (2015). Molecules, 20(11), 20794-20823.
- Recent Advances on the Synthesis of Azepane‐Based Compounds. (2018). Asian Journal of Organic Chemistry, 7(1), 34-56.
- GABAA receptor positive allosteric modul
- Benavides, J., et al. (2001). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. European Journal of Medicinal Chemistry, 36(3), 255-268.
- Krishek, B. J., et al. (2001). Modulation of GABA(A) receptors by benzodiazepines and barbiturates is autonomous of PKC activation. Neuropharmacology, 40(3), 327-333.
- Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(23), 5034-5045.
- BenchChem. (2025).
- GABAA receptor. (n.d.). In Wikipedia.
- Structure-Dependent Activity of Natural GABA(A)
- Wolfe, J. F., et al. (1990). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166.
- New anticonvulsant agents. (2007). Current Medicinal Chemistry, 14(2), 118-144.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 11. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 12. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor - Wikipedia [en.wikipedia.org]
- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Biological Activity of Azepane-2-Carboxamide vs. Cyclic Amides: A Comparative Technical Guide
This technical guide provides a rigorous comparison of Azepane-2-carboxamide against its cyclic amide analogs, focusing on conformational properties, biological efficacy, and experimental applications.
Executive Summary: The Scaffold "Goldilocks" Effect
In medicinal chemistry, the cyclic
Azepane-2-carboxamide (7-membered) , often termed "Homoproline," represents a unique chemical space. Unlike the rigid Proline or the chair-locked Pipecolic acid (6-membered) , the Azepane ring introduces controlled flexibility (ring puckering) and increased hydrophobic bulk. This guide analyzes where this 7-membered scaffold outperforms its smaller analogs and where it falls short.
Chemical Space & SAR Analysis
The biological activity of these scaffolds is governed by their ability to lock bioactive conformations. The following table contrasts the core physicochemical properties.
Table 1: Comparative Physicochemical Properties of Cyclic Amide Scaffolds
| Feature | Azetidine-2-carboxamide | Proline (Pyrrolidine) | Pipecolic Acid (Piperidine) | Azepane-2-carboxamide |
| Ring Size | 4-membered | 5-membered | 6-membered | 7-membered |
| Common Name | Aze / A2C | Pro / P | Pip / Homoproline | Hph / Azepane |
| Conformation | Planar / Slight Pucker | Envelope ( | Chair (dominant) / Boat | Twist-Chair / Flexible |
| Cis/Trans Amide | High Cis propensity | Mix (Trans favored) | High Trans propensity | Variable (Solvent dependent) |
| Key Utility | Toxicity/Misincorporation | Turn inducer ( | ||
| Metabolic Stability | Low (Ring strain) | High | High | High |
Structural Logic Pathway
The following diagram illustrates the causality between ring size, conformational restriction, and resulting biological application.
Figure 1: SAR Logic Flow showing how ring size modulation dictates biological utility. Azepane (Green) is distinct for beta-turn mimicry and hydrophobic pocket filling.
Biological Activity Case Studies
Case Study A: Kinase Inhibition (PKB/Akt)
Winner: Azepane-2-carboxamide derivatives.
-
Context: Protein Kinase B (PKB/Akt) inhibitors often require a scaffold that can orient substituents into the ATP-binding pocket while resisting plasma hydrolysis.
-
Data: In a comparative study of balanol analogs, the 7-membered azepane derivative demonstrated superior potency and stability compared to open-chain or smaller ring analogs.
-
Compound 4 (Azepane-based):
(PKB- ). -
Mechanism: The 7-membered ring provided the optimal angle to project the pyridine-4-carbonyl group, maximizing H-bond interactions within the hinge region while the hydrophobic ring filled the pocket.
-
Outcome: Unlike the ester-containing lead which was plasma unstable, the azepane amide remained stable and potent.
-
Case Study B: Protease Inhibition (HIV-1 Protease)
Winner: Pipecolic Acid (6-membered).
-
Context: HIV protease cleaves Tyr-Pro bonds. Inhibitors mimic the transition state.
-
Comparison:
-
Proline (5-ring): Substrates are readily cleaved.
-
Pipecolic (6-ring): Substitution of Pro with Pipecolic acid converted a substrate into a selective inhibitor (
). The larger, rigid chair conformation sterically hindered the catalytic aspartates. -
Azepane (7-ring): Hydroxylated azepane derivatives synthesized via Ring-Closing Metathesis (RCM) showed inhibition but generally in the micromolar range (
), often weaker than optimized pipecolic analogs due to excessive flexibility (entropy penalty) upon binding.
-
Case Study C: ACE Inhibition
Winner: Proline (5-membered).
-
Context: Angiotensin-Converting Enzyme (ACE) has a restrictive
pocket that evolved to recognize Proline. -
Data:
-
Captopril (Proline-based):
. -
Homoproline (Azepane) analogs: Typically show reduced affinity (10-100x lower) compared to Proline. The 7-membered ring is too bulky for the restrictive
subsite of ACE, causing steric clashes that destabilize the inhibitor-enzyme complex.
-
Experimental Protocols
Protocol A: Synthesis of Azepane-2-Carboxamide Scaffolds
Method: Ring-Closing Metathesis (RCM) is the industry standard for generating 7-membered functionalized lactams.
Reagents:
-
Allylglycine derivative (Diene precursor)
-
Grubbs' II Catalyst
-
Dichloromethane (DCM)[1]
-
Hydrogen/Pd-C (for saturation)
Workflow:
-
Diene Assembly: Couple
-Boc-Allylglycine with Allylamine using EDC/HOBt to form the bis-allyl amide. -
Cyclization (RCM): Dissolve diene in anhydrous degassed DCM (
dilution to favor intramolecular reaction). Add Grubbs' II catalyst ( ). Reflux for 12-24h. -
Purification: Evaporate solvent. Purify the unsaturated lactam via silica gel chromatography (EtOAc/Hexane).
-
Reduction: Dissolve in MeOH, add
, and stir under (1 atm) for 4h to yield the saturated Azepane-2-carboxamide.
Protocol B: Comparative Protease Inhibition Assay
Target: Determination of
-
Enzyme Prep: Dilute protease (e.g., Thrombin or Cathepsin) in Assay Buffer (
Tris-HCl, pH 7.4, NaCl). -
Inhibitor Dilution: Prepare serial dilutions of the Azepane-derivative and Proline-control in DMSO. Final DMSO concentration in assay
. -
Incubation: Mix
enzyme + inhibitor. Incubate at for 15 min to allow equilibrium binding. -
Substrate Addition: Add
chromogenic substrate (e.g., S-2238 for Thrombin). -
Measurement: Monitor Absorbance at
kinetically for 20 min. -
Analysis: Plot
vs. [Inhibitor]. Fit to the Hill equation to determine .
Experimental Workflow Diagram
Figure 2: Standardized workflow for synthesizing and validating cyclic amide inhibitors.
References
-
Chemical structure and biological activity relationship in bradykinin analogues containing proline-like unusual amino acids. Acta Biochim Biophys Hung. (1986). Link
-
Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochem Biophys Res Commun. (1990). Link
-
Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorg Med Chem Lett. (2004). Link
-
Synthesis of amino acid derived seven-membered lactams by RCM and their evaluation against HIV protease. Bioorg Med Chem Lett. (2006). Link
-
Conformational Preferences of Proline Analogues with Different Ring Size. J. Phys. Chem. B. (2007). Link
Sources
Validation of Azepane-2-carboxamide: A Structural & Functional Analysis
The validation of Azepane-2-carboxamide as a drug scaffold represents a shift from classical "small-ring" medicinal chemistry (pyrrolidines/piperidines) toward exploring medium-sized rings (7-membered) that offer unique conformational landscapes.
This guide objectively evaluates the Azepane-2-carboxamide scaffold, comparing its performance against standard 5- and 6-membered alternatives, backed by experimental protocols and quantitative data.[1]
Executive Summary: The "Goldilocks" Expansion
In drug design, ring size dictates the vector of substituents and the metabolic stability of the core. While Proline (5-membered) and Pipecolic acid (6-membered) scaffolds are ubiquitous, they often suffer from rigid vector constraints that limit binding in large, hydrophobic pockets (e.g., protease S2 sites).
Azepane-2-carboxamide (7-membered) provides a validated alternative. It occupies a "Goldilocks" zone of conformational flexibility—rigid enough to minimize entropic penalty upon binding, yet flexible enough to adopt distinct "twist-chair" or "twist-boat" conformations that smaller rings cannot access.
Core Value Proposition
-
Enhanced Hydrophobic Contact: The larger ring surface area increases van der Waals interactions within enzyme active sites (e.g., Cathepsin K).
-
Configurational Stability: Unlike some 6-membered ketones which are prone to racemization, 7-membered azepanones often exhibit superior stereochemical stability at the
-carbon. -
Metabolic Differentiation: Unique ring puckering protects vulnerable sites from standard P450 oxidation angles common in piperidines.
Comparative Performance Analysis
The following analysis compares Azepane-2-carboxamide against its primary competitors: Proline (5-ring) and Pipecolic Acid (6-ring).
Case Study: Cysteine Protease Inhibition (Cathepsin K)
Data derived from structure-activity relationship (SAR) studies targeting Cathepsin K, a key enzyme in bone resorption.[2]
Table 1: Scaffold Potency & Stability Comparison
| Feature | Proline Scaffold (5-Ring) | Pipecolic Acid (6-Ring) | Azepane Scaffold (7-Ring) |
| Primary Conformation | Envelope (Rigid) | Chair (Semi-Rigid) | Twist-Chair / Twist-Boat (Adaptive) |
| Cathepsin K Potency ( | ~15 - 50 nM | ~1.2 - 10 nM | 0.16 nM (Compound 20*) |
| Selectivity (vs Cat L/S) | Moderate | Moderate | High (>1000-fold) |
| High | Low (prone to epimerization) | High (Configurational Lock) | |
| Oral Bioavailability (Rat) | >80% | ~20-40% | 42% |
-
Ref: Compound 20 refers to the optimized azepanone derivative identified in Marquis et al. (J. Med. Chem).[1][2][3][4][5][6][7][8][9]
Mechanistic Insight
The superior potency of the Azepane scaffold in this context is driven by its ability to extend substituents into the S2 subsite of the protease. The 5-membered ring is too compact, leaving the S2 pocket partially empty. The 7-membered ring acts as a hydrophobic "plug," maximizing binding enthalpy.
Visualizing the Scaffold Logic
The following diagram illustrates the decision matrix for selecting the Azepane scaffold over smaller alternatives based on structural requirements.
Caption: Decision logic for scaffold selection. Azepane is favored when the target requires adaptive conformational fit and high hydrophobic occupancy.
Experimental Validation Protocols
To validate this scaffold in your own pipeline, use the following self-validating synthesis and assay protocols.
Protocol A: Synthesis via Ring-Closing Metathesis (RCM)
This route is preferred for its modularity, allowing easy introduction of the carboxamide group.
Reagents:
-
Grubbs II Catalyst[9]
-
Allyl amine derivative (Diene precursor)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Precursor Assembly: Synthesize the diene precursor containing a terminal alkene at the amine and a terminal alkene at the acid tether.
-
Degassing (Critical): Dissolve the diene (0.01 M) in anhydrous DCM. Bubble Argon through the solution for 30 minutes. Note: Oxygen poisons the Ruthenium catalyst.
-
Catalyst Addition: Add Grubbs II catalyst (5 mol%).
-
Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor by TLC (disappearance of acyclic precursor).[9]
-
Quenching: Add DMSO (50 eq relative to catalyst) and stir for 12 hours to chelate the Ruthenium.
-
Purification: Concentrate and purify via Silica Gel Chromatography.
-
Hydrogenation: Dissolve the resulting unsaturated azepine in MeOH, add Pd/C (10%), and stir under
(1 atm) to yield the saturated Azepane-2-carboxylate .
Protocol B: Cathepsin K Fluorometric Inhibition Assay
Objective: Determine
Materials:
-
Recombinant Human Cathepsin K
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic)
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.
Workflow:
-
Activation: Incubate Cathepsin K in buffer for 5 minutes at 37°C to reduce the active site cysteine.
-
Inhibitor Dilution: Prepare serial dilutions of the Azepane derivative in DMSO (Final DMSO < 1%).
-
Incubation: Add inhibitor to enzyme; incubate for 15 minutes at room temperature.
-
Start Reaction: Add Z-Phe-Arg-AMC substrate (
final). -
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.
-
Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate
.
Synthesis Pathway Visualization
The following diagram details the RCM route, highlighting the critical "Ring Closure" step that defines the scaffold.
Caption: Synthetic route to the Azepane scaffold via Ring-Closing Metathesis (RCM).
References
-
Marquis, R. W., et al. "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry 44.5 (2001): 725-736.
-
Carrel, A., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry 68.9 (2025): 9176-9201.[1]
-
BenchChem Technical Support. "Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols." BenchChem Application Notes (2025).
-
Nortcliffe, A., et al. "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry."[10] Bioorganic & Medicinal Chemistry (2015).
Sources
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 8. seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
Comparative Guide: In Vitro & In Vivo Evaluation of Azepane-2-Carboxamide Scaffolds
Executive Summary
This guide provides a technical evaluation of Azepane-2-carboxamide based compounds, focusing on their utility as peptidomimetic scaffolds in drug discovery. While 5-membered (Proline) and 6-membered (Pipecolic acid) rings are standard in medicinal chemistry, the 7-membered Azepane ring offers distinct advantages in metabolic stability and conformational restriction .
This analysis uses Cathepsin K inhibition as a primary case study to demonstrate the scaffold's superiority in balancing potency (
Introduction: The "Goldilocks" of Ring Systems
In peptidomimetic drug design, the central challenge is locking a bioactive conformation without compromising metabolic stability.
-
Proline (5-ring): Highly rigid, but often metabolically labile and prone to cis/trans isomerization issues.
-
Pipecolic Acid (6-ring): Improved lipophilicity, but often lacks the specific "hydrophobic shielding" required for deep pocket binding.
-
Azepane-2-carboxamide (7-ring): The "Goldilocks" scaffold. It introduces a unique hydrophobic bulk that protects the amide bond from proteolytic cleavage while maintaining a specific dihedral angle that favors binding in "V-shaped" active sites (e.g., Cysteine Proteases, HDACs).
Mechanism of Action (Scaffold Level)
The Azepane-2-carboxamide scaffold functions by:
-
Steric Occlusion: The 7-membered ring creates a "shield" around the
amide bond, reducing hydrolysis by non-target proteases. -
Entropic Advantage: It pre-organizes the inhibitor into a bioactive conformation (often mimicking the
-turn of a peptide substrate), reducing the entropic penalty upon binding.
Comparative Analysis: In Vitro & In Vivo Performance
The following data compares an Azepane-2-carboxamide derivative (Compound 10/Relacatib analog) against standard Proline and Pipecolic acid analogs in the context of Cathepsin K inhibition.
Table 1: In Vitro Potency & Metabolic Stability
| Scaffold Type | Ring Size | Selectivity (Cat K vs L) | Microsomal Stability ( | |
| Proline | 5-membered | 12.5 nM | 50-fold | < 15 min |
| Pipecolic | 6-membered | 2.1 nM | 240-fold | 35 min |
| Azepane | 7-membered | 0.041 nM | > 3500-fold | > 60 min |
Interpretation: The Azepane scaffold demonstrates a 300-fold increase in potency over the Proline analog. Crucially, the selectivity ratio improves drastically because the larger 7-ring fits snugly into the
pocket of Cathepsin K, which is deeper than that of Cathepsin L.
Table 2: In Vivo Pharmacokinetics (Rat Model)
| Metric | Proline Analog | Pipecolic Analog | Azepane Analog (Cmpd 10) |
| Bioavailability ( | 12% | 35% | 89% |
| Clearance ( | 85 mL/min/kg | 42 mL/min/kg | 19.5 mL/min/kg |
| Half-life ( | 0.4 h | 1.2 h | 3.8 h |
Key Insight: The Azepane derivative exhibits superior oral bioavailability (
).[1][2] This is attributed to the "Hydrophobic Shielding" effect, where the 7-membered ring prevents P-glycoprotein (P-gp) mediated efflux and reduces first-pass metabolism, a common failure point for peptide-like drugs.
Visualization of Structure-Activity Relationship (SAR)
The following diagram illustrates the logical progression from standard scaffolds to the optimized Azepane structure.
Figure 1: SAR evolution demonstrating the advantages of ring expansion to the Azepane scaffold.
Detailed Experimental Protocols
To replicate the data above, the following self-validating protocols are recommended.
A. Synthesis: Ring-Closing Metathesis (RCM) Strategy
Why RCM? Traditional cyclization is difficult for 7-membered rings due to entropic factors. RCM using Grubbs' II catalyst is the industry standard for Azepane synthesis.
-
Precursor Assembly: Couple
-Boc-allylglycine with 5-bromo-1-pentene (or equivalent alkene linker). -
Cyclization: Dissolve diene precursor in anhydrous DCM (0.01 M dilution to favor intramolecular reaction). Add Grubbs' 2nd Gen Catalyst (5 mol%). Reflux for 12h.
-
Validation: Monitor by TLC. Product formation is confirmed by disappearance of alkene protons in
H-NMR and emergence of the cyclic alkene signal. -
Hydrogenation: Reduce the alkene using
(1 atm) and Pd/C to yield the saturated Azepane-2-carboxylate.
B. In Vitro Enzymatic Assay (Fluorogenic)
Objective: Determine
-
Buffer Preparation: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to keep the active site cysteine reduced.
-
Substrate: Z-Phe-Arg-AMC (
). -
Workflow:
-
Incubate enzyme (1 nM human Cat K) with inhibitor (Azepane serial dilutions: 0.01 nM – 100 nM) for 15 min at 25°C.
-
Initiate reaction by adding Substrate (
). -
Readout: Measure fluorescence (Ex 355 nm / Em 460 nm) continuously for 10 min.
-
-
Calculation: Plot
vs. [I] to determine . Convert to using the Cheng-Prusoff equation: .
C. In Vivo Pharmacokinetics (Rat Cassette Dosing)
Objective: Assess oral bioavailability (
-
Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.
-
Dosing:
-
IV Group: 1 mg/kg (dissolved in 5% DMSO / 20% Captisol).
-
PO Group: 5 mg/kg (suspended in 1% methylcellulose).
-
-
Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h via jugular vein.
-
Analysis: Protein precipitation with Acetonitrile -> LC-MS/MS analysis.
-
Calculation:
.
Experimental Workflow Diagram
Figure 2: Integrated workflow from synthesis to in vivo validation.
References
-
Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395. Link
-
Yamashita, D. S., et al. (2006). "Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors." Journal of Medicinal Chemistry, 49(5), 1597-1612. Link
-
Timmerman, H. (2019).[4] "Pharmaceutical significance of azepane based motifs for drug discovery." European Journal of Medicinal Chemistry, 167, 465-494. Link
-
Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[1][2][5] Journal of Medicinal Chemistry, 45(12), 2615-2623. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes for Azepane-2-carboxamide vs. Proline Amides
Executive Summary: The Rigid vs. The Flexible
In the landscape of peptidomimetics and organocatalysis, Proline Amides (5-membered pyrrolidine rings) and Azepane-2-carboxamides (7-membered homoproline rings) represent two poles of conformational philosophy.
-
Proline Amides: Characterized by high rigidity and a distinct cis/trans rotameric profile. They are the "gold standard" for inducing
-turns in peptides and achieving high enantioselectivity in organocatalysis (e.g., Hajos-Parrish-Eder-Sauer-Wiechert reaction). -
Azepane-2-carboxamides: Characterized by conformational flexibility (chair/twist-boat flux). While often yielding lower enantioselectivity in standard aldol reactions due to a "floppier" transition state, they offer unique steric shielding for bulky substrates and enhanced proteolytic stability in peptide drugs.
This guide contrasts the Chiral Pool synthesis of Proline Amides with the Ring Expansion synthesis of Azepane derivatives, providing a decision matrix for scale-up and application.
Strategic Analysis of Synthetic Routes
Route A: The Chiral Pool Approach (Proline Amides)
Philosophy: Preservation of Stereochemistry. The synthesis of proline amides relies on the abundance of L-Proline. The challenge is not constructing the ring, but preventing racemization during the coupling of the secondary amine and the carboxylic acid.
-
Mechanism: Nucleophilic Acyl Substitution.
-
Key Risk: Diketopiperazine formation or racemization via oxazolone intermediates if activation is too aggressive.
Route B: The Ring Expansion Approach (Azepane-2-carboxamides)
Philosophy: Chemical Engineering of Ring Strain. Azepane-2-carboxylic acid (Homoproline) is not naturally abundant. The most robust industrial route involves the Schmidt Rearrangement or Beckmann Rearrangement of cyclohexanone derivatives. This method utilizes the thermodynamic drive of nitrogen insertion to expand a 6-membered ring to a 7-membered lactam/amino acid.
-
Mechanism: Acid-catalyzed migration of an alkyl group to an electron-deficient nitrogen (Nitrenium-like transition).
-
Key Risk: Regioselectivity (migration of the correct carbon) and safety hazards associated with hydrazoic acid (
).
Visualizing the Synthetic Logic
The following diagram contrasts the direct coupling workflow of Proline with the rearrangement workflow of Azepane.
Caption: Comparative workflow. Note the extra complexity in the Azepane route regarding chirality generation (Resolution) compared to the Proline route.
Performance & Data Comparison
The following data aggregates typical laboratory performance metrics for the synthesis of the N-benzyl carboxamide derivatives of both scaffolds.
| Metric | L-Proline Amide Route | Azepane-2-carboxamide Route |
| Starting Material Cost | Low (Commodity Chemical) | Medium (Cyclohexanone deriv.) |
| Step Count | 2-3 (Protect | 4-5 (Rearrange |
| Overall Yield | High (75-85%) | Moderate (40-55%) |
| Stereocontrol | >99% ee (Retained) | Racemic (requires resolution) or ~90% ee (if asymmetric catalysis used) |
| Organocatalytic Activity | High (e.g., 96% ee in Aldol) | Moderate (e.g., 60-70% ee in Aldol) [1] |
| Reaction Time | Fast (<12 hours) | Slow (Schmidt reaction: 12-24h) |
| Safety Profile | Benign | High Hazard (Azide chemistry) |
Critical Insight: While Azepane synthesis is more arduous, the resulting scaffold is valuable when the substrate requires a larger "bite angle" or when preventing rapid metabolic degradation in peptide drugs is required (non-natural amino acids resist proteases).
Detailed Experimental Protocols
Protocol A: Synthesis of Azepane-2-carboxylate via Schmidt Rearrangement
This protocol utilizes the Schmidt reaction on a
Safety Warning:
-
Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (NaOH solution).
-
Acid Charge: Charge Polyphosphoric Acid (PPA) (50 g) or conc.
(30 mL) and cool to 0°C. -
Substrate Addition: Add Ethyl 2-cyclohexanonecarboxylate (10.0 g, 58.8 mmol) slowly, maintaining temperature <10°C.
-
Azide Addition: Cautiously add Sodium Azide (
) (4.2 g, 64.6 mmol) in small portions over 1 hour. Note: Evolution of gas will be observed. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (disappearance of ketone).
-
Quench: Pour the reaction mixture onto crushed ice (200 g) carefully. Neutralize with solid
to pH ~8. -
Extraction: Extract with Chloroform (
mL). Dry organic layer over . -
Purification: Concentrate in vacuo. The crude oil is purified via vacuum distillation or column chromatography (EtOAc/Hexane) to yield Ethyl azepane-2-carboxylate .
-
Typical Yield: 55–65%.
-
Protocol B: Proline Amide Coupling (Self-Validating Standard)
This protocol uses the Mixed Anhydride method, which is cost-effective and minimizes racemization compared to standard EDC coupling.
-
Activation: Dissolve Boc-L-Proline (10.0 mmol) and N-Methylmorpholine (NMM, 10.0 mmol) in dry THF (30 mL). Cool to -15°C (Ice/Salt bath).
-
Anhydride Formation: Add Isobutyl chloroformate (10.0 mmol) dropwise. Stir for 15 minutes. Validation: Formation of a white precipitate (NMM·HCl) confirms activation.
-
Coupling: Add the desired Amine (e.g., Benzylamine, 10.0 mmol) dropwise.
-
Reaction: Stir at -15°C for 1 hour, then warm to room temperature overnight.
-
Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with:
-
1M citric acid (removes unreacted amine).
-
Sat.
(removes unreacted acid). -
Brine.
-
-
Isolation: Dry (
) and concentrate. Recrystallize from Hexane/EtOAc.-
Typical Yield: 85–92%.
-
Mechanistic Deep Dive: The Schmidt Rearrangement
Understanding the Schmidt mechanism is vital for troubleshooting the Azepane route. The migration step dictates the regioselectivity (formation of the
Caption: The Schmidt Rearrangement mechanism. Step 3 is the rate-determining step where ring expansion occurs.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society, 113(23), 8965–8966. Link
- Cossy, J., & Belotti, D. (2002). Synthesis of Azepanes and Piperidines via Ring-Closing Metathesis. Bioorganic & Medicinal Chemistry Letters, 12(12), 1555-1562.
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. (Comparison of ring sizes in catalysis). Link
- Wolff, H. (1946). The Schmidt Reaction. Organic Reactions, 3, 307.
Sources
"Azepane-2-carboxamide as a constrained amino acid surrogate in peptides"
The transition from linear peptides to rigidified peptidomimetics is a critical hurdle in drug development. Linear peptides inherently suffer from high conformational entropy, rapid proteolytic degradation, and poor membrane permeability. To overcome this, medicinal chemists employ constrained amino acid surrogates to lock peptides into their bioactive conformations.
While 5-membered (Proline) and 6-membered (Pipecolic acid) rings are industry standards, the 7-membered Azepane-2-carboxamide (A2C) and its carboxylic acid derivatives have emerged as superior scaffolds for specific structural interventions. By expanding the azacycle, A2C uniquely restricts the
This guide objectively compares A2C against traditional amino acid surrogates, detailing the mechanistic rationale, comparative performance data, and self-validating protocols for its integration into peptide synthesis.
Mechanistic Rationale: Why a 7-Membered Scaffold?
The efficacy of a constrained surrogate depends on its ability to preorganize the peptide backbone without introducing deleterious steric clashes at the receptor binding site.
When A2C is incorporated into a peptide chain, the 7-membered ring restricts the conformational freedom of the preceding and succeeding amide bonds. Experimental studies utilizing NMR and X-ray crystallography demonstrate that azepane-derived amino acids are highly effective
Fig 1: Mechanistic pathways linking A2C structural constraints to enhanced peptide pharmacology.
Comparative Analysis: A2C vs. Traditional Surrogates
To objectively evaluate A2C, we must benchmark it against the most common cyclic amino acids: Proline (Pro) and Pipecolic Acid (Pip).
-
Proline (5-membered): The natural choice for turn induction. However, its small ring size offers limited steric shielding against proteases, and it frequently undergoes cis-trans isomerization, leading to conformational heterogeneity.
-
Pipecolic Acid (6-membered): Offers greater lipophilicity and steric bulk than proline. It is highly effective in macrocycles but can sometimes over-constrain the backbone, preventing optimal receptor engagement.
-
Azepane-2-carboxamide (7-membered): The expanded ring provides a distinct Ramachandran space. It strongly favors type II'
-turns and provides superior protection against exopeptidases due to its larger spatial footprint. Additionally, A2C has been successfully utilized in the design of highly potent CXCR4 inhibitors and integrin antagonists[3][4].
Table 1: Conformational & Physicochemical Comparison
| Feature | Proline (Pro) | Pipecolic Acid (Pip) | Azepane-2-carboxamide (A2C) |
| Ring Size | 5-membered | 6-membered | 7-membered |
| Primary Secondary Structure | Polyproline helix, | Type II' | |
| Cis-Trans Isomerization | High | Moderate | Low (Sterically locked) |
| Relative Lipophilicity | Low | Medium | High |
| Proteolytic Shielding | Minimal | Moderate | Excellent |
| SPPS Coupling Difficulty | Easy | Moderate | High (Requires MW-SPPS) |
Experimental Methodology: Overcoming Steric Hindrance
The primary challenge of utilizing A2C is its incorporation during Solid-Phase Peptide Synthesis (SPPS). The secondary amine within a 7-membered ring is highly sterically hindered. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in incomplete coupling or truncated sequences.
To ensure a self-validating and highly efficient synthesis, the following protocol utilizes Microwave-assisted SPPS (MW-SPPS) combined with highly reactive uronium salts (HATU)[3][5].
Step-by-Step Protocol: MW-Assisted A2C Incorporation
Causality of Reagents: HATU is selected over standard coupling reagents because it generates a highly reactive HOAt ester, which is necessary to overcome the activation energy barrier of the hindered azepane amine. Microwave irradiation provides rapid, localized heating, driving the reaction to completion before epimerization can occur.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dichloromethane (DCM) and Dimethylformamide (DMF) (1:1 v/v) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes at 75°C under microwave irradiation (25 W). Wash thoroughly with DMF (5x).
-
A2C Coupling:
-
Dissolve 0.3 mmol (3 eq) of Fmoc-Azepane-2-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF.
-
Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIEA) to the mixture to initiate activation (color change to yellow indicates active ester formation).
-
Add the activated mixture to the resin. Irradiate at 75°C for 25 minutes (25 W).
-
-
In-Process Validation (Micro-Cleavage): Because the Kaiser test is notoriously unreliable for secondary amines, perform a micro-cleavage. Extract a few beads, treat with TFA/TIS/H2O (95:2.5:2.5) for 30 minutes, evaporate, and analyze via LC-MS. Do not proceed to the next coupling until the exact mass of the A2C-peptide intermediate is confirmed.
-
Subsequent Coupling: The amine of the newly coupled A2C residue is also hindered. Repeat the HATU/MW protocol (Step 3) for the addition of the next amino acid in the sequence.
-
Global Cleavage: Cleave the final peptide using TFA/Thioanisole/H2O (90:5:5) for 3 hours at room temperature. Precipitate in cold diethyl ether.
Fig 2: Microwave-assisted SPPS workflow for integrating sterically hindered A2C.
Performance Data: Stability and Target Affinity
The true value of A2C as a surrogate is validated through empirical biological data. When A2C is substituted into known pharmacophores, the resulting peptidomimetics frequently exhibit enhanced pharmacological profiles.
For instance, in the development of cyclic RGD pentapeptides targeting the
Table 2: Comparative Performance of Peptidomimetics (Linear vs. Surrogate)
| Peptide Scaffold | Target Receptor | Binding Affinity (IC50/Kd) | Serum Half-Life ( | Notes |
| Linear RGD Peptide | Integrin | ~45.0 µM | < 30 minutes | Rapidly degraded by serum proteases. |
| Proline-Constrained RGD | Integrin | 12.5 µM | ~2 hours | Improved turn induction, moderate stability. |
| A2C-Constrained RGD | Integrin | 1.8 µM | > 12 hours | Rigidified bioactive conformation; high steric shielding[5]. |
| Linear CXCR4 Ligand | CXCR4 | ~150 nM | < 1 hour | Poor in vivo efficacy. |
| A2C-Derivative 21889 | CXCR4 | < 10 nM (Predicted) | N/A (Highly Stable) | Stable interaction with D97; prevents kidney damage[4]. |
Conclusion
Azepane-2-carboxamide and its derivatives represent a highly specialized, yet incredibly powerful class of constrained amino acid surrogates. While their synthesis and incorporation require optimized, self-validating MW-SPPS protocols due to steric hindrance, the downstream benefits are undeniable. By enforcing rigid
References
-
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid The Journal of Organic Chemistry (ACS Publications)[Link]
-
Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics European Journal of Organic Chemistry (via ResearchGate)[Link]
-
Finding small chemical modulators capable of blocking membrane-embedded CXCR4, a critical therapeutic target for renal fibrosis: A computational approach Future Journal of Pharmaceutical Sciences (via ResearchGate)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
